Cadisegliatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
859525-02-3 |
|---|---|
Molecular Formula |
C21H33N3O4S2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[[2-[[cyclohexyl-(4-propoxycyclohexyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C21H33N3O4S2/c1-2-12-28-17-10-8-16(9-11-17)24(15-6-4-3-5-7-15)21(27)23-20-22-13-19(30-20)29-14-18(25)26/h13,15-17H,2-12,14H2,1H3,(H,25,26)(H,22,23,27) |
InChI Key |
HPGJSAAUJGAMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)SCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Hepatic Glucokinase-Activating Mechanism of Cadisegliatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunct therapy for type 1 diabetes. Its mechanism of action centers on enhancing the catalytic activity of hepatic glucokinase, a key enzyme in glucose homeostasis. This targeted activation in the liver leads to increased glucose uptake and conversion to glucose-6-phosphate, subsequently promoting glycogen synthesis and glycolysis. A pivotal characteristic of this compound is its ability to activate glucokinase without disrupting the crucial regulatory interaction with the glucokinase regulatory protein (GKRP). This preserves the physiological control of hepatic glucose metabolism, mitigating the risk of hypoglycemia, a common adverse effect associated with earlier-generation, non-selective glucokinase activators. Preclinical and clinical studies have demonstrated this compound's potential to improve glycemic control while reducing the incidence of hypoglycemic events.
Core Mechanism of Action on Hepatic Glucokinase
This compound functions as an allosteric activator of glucokinase, binding to a site distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and enhanced catalytic activity.[1] This activation is independent of insulin, making it a promising therapeutic approach for individuals with impaired insulin secretion, such as those with type 1 diabetes.[2][3]
A key differentiator of this compound is its liver selectivity.[2] This is attributed to its physicochemical properties that favor uptake by hepatocytes. In preclinical studies involving Wistar rats, mice, and Gottingen minipigs, this compound did not demonstrate activation of glucokinase in pancreatic β-cells, thus avoiding the potential for inappropriate insulin secretion and subsequent hypoglycemia.
Crucially, this compound's mechanism preserves the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). In the hepatocyte nucleus, GKRP binds to and inhibits glucokinase at low glucose concentrations. Following a meal, rising intracellular glucose levels promote the dissociation of the GK-GKRP complex, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. This compound activates glucokinase without interfering with this essential regulatory process, thereby maintaining glucose-responsive hepatic glucose metabolism and reducing the risk of hypoglycemia.
Signaling Pathway of this compound in Hepatocytes
The activation of hepatic glucokinase by this compound initiates a cascade of downstream metabolic events aimed at lowering blood glucose levels. The primary pathways affected are glycogen synthesis and glycolysis.
Caption: this compound's mechanism in hepatocytes.
Quantitative Data Summary
Preclinical Data
| Parameter | Species/System | Value | Reference |
| Glucokinase Activation (EC50) | |||
| at 15 mM Glucose | - | 304 nM | |
| at 5 mM Glucose | - | 762 nM | |
| In Vivo Efficacy | Diabetic Mice | ||
| Change in Blood Glucose | - | Lowered blood glucose concentrations | |
| Plasma Insulin Levels | - | No significant difference from vehicle | |
| Liver Glycogen | - | Decreased (in a model with elevated baseline) | |
| Plasma and Liver Triglycerides | - | Reduced | |
| Body Weight | - | Reduced weight gain at 150 mg/kg/day |
Clinical Data
Phase 2 Study in Type 1 Diabetes (SimpliciT1)
| Parameter | This compound (800 mg) | Placebo | P-value | Reference |
| Change in HbA1c from Baseline (12 weeks) | ||||
| Part 1 | -0.60% | +0.08% | 0.032 | |
| Part 2 | -0.14% | +0.07% | 0.018 | |
| Hypoglycemia | ||||
| Reduction in severe or symptomatic episodes | 40% reduction relative to placebo | - | - | |
| Ketones | ||||
| Plasma β-hydroxybutyrate & Urinary Ketones | Lower than placebo | - | - |
Phase 2 Study in Type 2 Diabetes
| Parameter | This compound (800 mg/day) | Placebo | P-value | Reference |
| Change in HbA1c from Baseline (6 months) | -0.9% (placebo-subtracted) | - | < 0.01 | |
| HDL Cholesterol | +3.2 mg/dL (placebo-subtracted) | - | < 0.05 | |
| Fasting Plasma Glucagon | -20 pg/mL (placebo-subtracted) | - | < 0.05 | |
| Weight Change (in patients ≥100 kg) | -3.4 kg (placebo-subtracted) | - | < 0.05 |
Experimental Protocols
In Vitro Glucokinase Activation Assay (General Protocol)
A representative protocol for determining the activation of glucokinase by a test compound like this compound involves a coupled enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. vTv Therapeutics' this compound Program for Type 1 Diabetes on Clinical Hold [synapse.patsnap.com]
- 3. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
Molecular structure and properties of Cadisegliatin
An In-depth Technical Guide to Cadisegliatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as a first-in-class adjunctive therapy to insulin for Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it aims to improve glycemic control by enhancing the liver's natural glucose regulation mechanisms, independent of insulin secretion.[1][3] This document provides a comprehensive overview of this compound's molecular structure, physicochemical properties, mechanism of action, and clinical development, presenting key data and experimental methodologies.
Molecular Structure and Physicochemical Properties
This compound is a small molecule belonging to the thiazole class.[4] Its structure has been elucidated and its key properties are summarized below.
Chemical Identity
A summary of the molecular identifiers for this compound is presented in Table 1.
| Identifier | Value |
| IUPAC Name | [(2-{[Cyclohexyl(trans-4-propoxycyclohexyl)carbamoyl]amino}-1,3-thiazol-5-yl)sulfanyl]acetic acid |
| Chemical Formula | C21H33N3O4S2 |
| CAS Number | 859525-02-3 |
| Synonyms | TTP399, TTP-399 |
Physicochemical Data
Key physicochemical properties of this compound are detailed in Table 2.
| Property | Value |
| Molar Mass | 455.63 g/mol |
| Molecular Weight | 455.6 g/mol |
| Form | Oral pill |
Mechanism of Action
This compound is a liver-selective glucokinase (GK) activator. Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic β-cells.
In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. Normally, insulin secreted by the pancreas travels through the portal vein to the liver, where it stimulates the synthesis and activity of glucokinase. This process promotes the liver's uptake of glucose from the bloodstream and its storage as glycogen. With insufficient insulin signaling, glucokinase levels and activity decrease, impairing the liver's ability to manage blood glucose.
This compound works by binding to an allosteric site on the glucokinase enzyme, enhancing its activity. This activation is independent of insulin, restoring the liver's capacity to take up and store glucose when blood sugar levels are high. This mechanism helps to lower hyperglycemia. Conversely, when blood sugar is low, the activated glucokinase allows the liver to release stored glucose, potentially reducing the risk of hypoglycemia.
Signaling Pathway
The signaling pathway initiated by this compound in hepatocytes is depicted below.
Clinical Development and Efficacy
This compound has been evaluated in multiple clinical trials, primarily as an adjunctive therapy for Type 1 Diabetes, and has also been studied in Type 2 Diabetes. It has received Breakthrough Therapy designation from the U.S. FDA.
Clinical Trial Data
Data from key clinical studies are summarized in Table 3.
| Trial Phase | Key Finding | Dosage | Result |
| Phase 2 (SimpliciT1) | Reduction in hypoglycemic events in T1D patients. | Not specified | 40% reduction in severe hypoglycemic events compared to placebo. |
| Phase 2 (T1D) | Reduction in symptomatic episodes. | Not specified | 50% fewer symptomatic episodes with no ketoacidosis. |
| Phase 3 (CATT1) | Incidence of hypoglycemia in T1D patients. | 800 mg (once or twice daily) | Topline data expected in the second half of 2026. |
To date, this compound has been studied in nearly 600 participants and has been well-tolerated for up to six months of treatment.
Regulatory Status
In July 2024, the FDA placed a clinical hold on the Phase 3 CATT1 trial due to the discovery of an unresolvable chromatographic signal in a human absorption, distribution, metabolism, and excretion (ADME) study. The hold was lifted in March 2025 after vTv Therapeutics demonstrated that the signal was an "experimental artifact".
Experimental Protocols
The ongoing Phase 3 CATT1 trial is a key study evaluating the efficacy and safety of this compound.
CATT1 Phase 3 Trial Design
The CATT1 trial is designed to assess this compound as an adjunctive therapy to insulin in adults with Type 1 Diabetes.
-
Objective : To evaluate if this compound can reduce the incidence of moderate to severe hypoglycemia.
-
Participants : Approximately 150 patients with T1D, using either multiple daily insulin injections or continuous subcutaneous insulin infusion.
-
Design : Participants are randomly assigned to receive either this compound (800 mg once or twice daily) or a placebo for a duration of 26 weeks (6 months), while continuing their insulin therapy.
-
Primary Endpoint : The incidence of Level 2 (clinically significant) and Level 3 (severe) hypoglycemic events.
-
Monitoring : All participants are provided with continuous glucose monitors (CGM) to assess the clinical endpoint.
Experimental Workflow
The general workflow for a participant in the CATT1 clinical trial is outlined below.
Conclusion
This compound represents a promising development in the management of Type 1 Diabetes. Its unique, liver-selective mechanism of activating glucokinase offers a novel, insulin-independent pathway to improve glycemic control and potentially reduce the risk of hypoglycemia. Clinical data so far have been encouraging, demonstrating a favorable safety profile and significant reductions in hypoglycemic events. The ongoing Phase 3 CATT1 trial will be crucial in further establishing its efficacy and safety as the first potential oral adjunctive therapy for individuals with Type 1 Diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 3. bdsn.de [bdsn.de]
- 4. This compound - vTv Therapeutics - AdisInsight [adisinsight.springer.com]
Preclinical Pharmacology of Cadisegliatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cadisegliatin (formerly TTP399) is a novel, orally administered, small molecule that acts as a liver-selective glucokinase (GK) activator. It is under investigation as a first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D). Preclinical studies have demonstrated that this compound enhances hepatic glucose uptake and promotes glycogen storage in an insulin-independent manner. This hepatoselective mechanism of action is designed to improve glycemic control while mitigating the risk of hypoglycemia, a common and serious adverse effect of many glucose-lowering therapies. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics based on publicly available data.
Introduction
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in both glycolysis and glycogen synthesis. In individuals with diabetes, hepatic GK activity is impaired. This compound is designed to allosterically activate hepatic GK, thereby restoring the liver's capacity to manage glucose levels. Its liver selectivity is a key feature, intended to avoid the stimulation of insulin secretion from pancreatic β-cells, which has been associated with hypoglycemia in earlier, non-selective GK activators.
Mechanism of Action
This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its catalytic activity. This activation of hepatic GK leads to an increased rate of glucose phosphorylation, which in turn promotes the downstream metabolic pathways of glycogen synthesis and glycolysis. A critical aspect of this compound's mechanism is that it does not interfere with the physiological regulation of GK by the glucokinase regulatory protein (GKRP). This interaction is crucial for preventing GK activity at low glucose concentrations, thus reducing the risk of hypoglycemia.
Signaling Pathway of this compound in Hepatocytes
Caption: Signaling pathway of this compound in a hepatocyte.
Preclinical Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in various in vitro and in vivo models.
In Vitro Studies
In vitro assays were conducted to determine the direct effect of this compound on glucokinase activity and its selectivity for hepatic cells.
Table 1: In Vitro Activity of this compound
| Assay | System | Parameter | Value | Reference |
| Glucokinase Activation | Recombinant Human GK | EC50 (at 15 mM glucose) | 304 nM | [1] |
| Glucokinase Activation | Recombinant Human GK | EC50 (at 5 mM glucose) | 762 nM | [1] |
| Glucose Metabolism | Isolated Rat Hepatocytes | EC50 (Lactate Production) | 2.39 µM | [1] |
| Glucose Metabolism | Isolated Rat Hepatocytes | EC50 (Glycogen Content) | 2.64 µM | [1] |
| Insulin Secretion | Perfused Mouse Islets | EC50 (at basal glucose) | >10 µM | [1] |
In Vivo Studies
Preclinical studies in animal models of diabetes have demonstrated the glucose-lowering efficacy and safety profile of this compound.
Table 2: Summary of In Vivo Efficacy Studies
| Animal Model | Treatment | Key Findings | Reference |
| Nondiabetic Fasted Rats | 200 mg/kg, single oral dose | No significant change in plasma glucose or insulin compared to vehicle. | |
| Diabetic Umeå ob/ob mice | 150 mg/kg/day for 4 weeks | Reduced HbA1c, plasma and liver triglycerides, and weight gain. | |
| Insulin-dependent Göttingen minipigs | Insulin withdrawal | Prevented ketosis. |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 1-5 mg/kg | Oral | N/A | N/A | N/A | 72-85 | |
| Dog | 1-16 mg/kg | Oral | N/A | N/A | N/A | 54-68 |
N/A: Not explicitly available in the searched literature.
Experimental Protocols
The following are representative protocols for key experiments based on descriptions in the cited literature and standard laboratory methods.
Glucokinase Activation Assay
Objective: To determine the in vitro potency of this compound in activating the glucokinase enzyme.
Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
D-glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
This compound (test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, NADP+, and G6PDH.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the glucokinase enzyme to each well.
-
Initiate the reaction by adding a solution of glucose and ATP.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the rate of NADPH formation from the linear portion of the kinetic curve.
-
Plot the rate of reaction against the concentration of this compound to determine the EC50 value.
Experimental Workflow: Glucokinase Activation Assay
Caption: A typical workflow for an in vitro glucokinase activation assay.
Hepatocyte Selectivity Assay
Objective: To assess the preferential uptake and activity of this compound in hepatocytes compared to pancreatic β-cells.
Principle: The cellular uptake of radiolabeled or fluorescently tagged this compound is measured in primary hepatocytes and pancreatic islet cells. Alternatively, the functional consequence of this compound treatment (e.g., lactate production or glycogen synthesis) is compared between the two cell types.
Materials:
-
Primary rat or human hepatocytes
-
Isolated pancreatic islets (or a β-cell line)
-
Appropriate cell culture media
-
This compound
-
Reagents for measuring the desired endpoint (e.g., lactate assay kit, glycogen assay kit)
-
Scintillation counter or fluorescence plate reader (depending on the method)
Procedure:
-
Culture hepatocytes and pancreatic islets in separate plates.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
For uptake studies, lyse the cells and measure the intracellular concentration of the labeled compound.
-
For functional studies, measure the endpoint (e.g., lactate in the culture medium or glycogen content of the cell lysate).
-
Compare the uptake or functional response between the hepatocytes and pancreatic islets.
Safety Pharmacology
Preclinical safety pharmacology studies are conducted to assess the potential for adverse effects on major physiological systems. For this compound, a key focus was to demonstrate a lack of hypoglycemia and adverse lipid profiles, which had been observed with earlier, non-selective glucokinase activators. In vivo studies in rats demonstrated that this compound did not induce hypoglycemia, even at high doses. Furthermore, in diabetic mouse models, treatment with this compound was not associated with an increase in plasma triglycerides.
Conclusion
The preclinical data for this compound support its development as a novel, liver-selective glucokinase activator. Its mechanism of action, which enhances hepatic glucose disposal without stimulating insulin secretion, offers a promising approach to improving glycemic control in individuals with Type 1 Diabetes while minimizing the risk of hypoglycemia. The in vitro and in vivo studies have consistently demonstrated its hepatoselectivity and efficacy in animal models of diabetes. These preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound.
References
Pharmacokinetics and Pharmacodynamics of Cadisegliatin in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase activator under investigation as an adjunct therapy for Type 1 Diabetes.[1][2][3] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action and demonstrating its potential for glycemic control without the risk of hypoglycemia that has hindered the development of previous glucokinase activators. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in animal models, details relevant experimental protocols, and visualizes key pathways and workflows.
Pharmacodynamics of this compound in Animal Models
Preclinical pharmacodynamic studies of this compound have been conducted in several animal models of diabetes, including Wistar rats, diabetic mouse models (such as ob/ob and Umeå ob/ob mice), and Göttingen minipigs.[4][5] These studies have consistently demonstrated the efficacy of this compound in improving glycemic control.
A key finding from these animal studies is the liver-selective action of this compound. It activates glucokinase (GK) in the liver without affecting the GK in pancreatic β-cells. This selectivity is crucial as it avoids the overstimulation of insulin secretion, a common side effect of non-selective GK activators that can lead to hypoglycemia. In vivo studies in Wistar rats, mice, and Göttingen minipigs have shown that this compound does not alter insulin secretion or induce hypoglycemia. Furthermore, this compound does not disrupt the important regulatory interaction between glucokinase and the glucokinase regulatory protein (GKRP).
In a study using diabetic Umeå ob/ob mice, four weeks of treatment with this compound at doses of 75 or 150 mg/kg per day resulted in a significant and dose-dependent reduction in HbA1c levels. The higher dose also led to reduced weight gain in this model. Additionally, this compound demonstrated positive effects on the lipid profile, with reductions in both plasma and liver triglyceride concentrations.
Summary of Pharmacodynamic Effects in Animal Models
| Animal Model | Dosing | Key Pharmacodynamic Effects | Reference |
| Umeå ob/ob mice | 75 and 150 mg/kg/day for 4 weeks | - Dose-dependent reduction in HbA1c- Lowered blood glucose concentrations- No change in plasma insulin concentrations- Reduced plasma and liver triglyceride concentrations- Reduced weight gain at the highest dose | |
| Göttingen minipigs | 50 mg/kg/day for 13 weeks | - Effective in reducing plasma glucose during an oral glucose tolerance test (OGTT)- No significant changes in mean plasma triglyceride concentrations, lactic acid concentrations, or liver glycogen content | |
| Wistar rats | Not specified | - Does not activate glucokinase in pancreatic β-cells- Does not alter insulin secretion |
Pharmacokinetics of this compound in Animal Models
Detailed quantitative pharmacokinetic data for this compound in animal models, such as Cmax, Tmax, and AUC, are not extensively reported in publicly available literature. The available information primarily focuses on the pharmacodynamic outcomes. However, it is stated that pharmacokinetic and pharmacodynamic properties were evaluated in rodent models of type 2 diabetes and healthy dogs for a similar class of glucokinase activators. The oral bioavailability of this compound is implied by its oral administration in preclinical and clinical studies.
Key Experimental Protocols
The following sections describe representative protocols for key experiments used to evaluate the pharmacodynamics of this compound in animal models. These are based on standard methodologies, as the specific protocols for the this compound studies are not detailed in the available literature.
Oral Glucose Tolerance Test (OGTT)
An OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood.
Representative Protocol for Mice:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: Obtain a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the glucose challenge (e.g., 30 or 60 minutes).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations in all collected samples.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.
Representative Protocol for Rats:
-
Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling) and allow the animals to recover for several days.
-
Fasting: Fast the rats overnight prior to the clamp procedure.
-
Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage. Connect the venous catheter to infusion pumps for insulin and glucose and the arterial catheter for blood sampling.
-
Basal Period: Allow for a basal period to measure baseline glucose and insulin levels.
-
Clamp Procedure:
-
Start a continuous infusion of insulin at a constant rate (e.g., 10 mU/kg/min) to raise plasma insulin to a hyperinsulinemic level.
-
Simultaneously, begin a variable infusion of a glucose solution (e.g., 20% dextrose).
-
Monitor blood glucose from the arterial line every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain a constant blood glucose level (euglycemia).
-
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR), continue the clamp for a defined period (e.g., 120 minutes).
-
Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a liver-selective glucokinase (GK) activator. In the liver, GK acts as a glucose sensor. When blood glucose levels are high, GK phosphorylates glucose to glucose-6-phosphate, trapping it in the hepatocyte and promoting its conversion to glycogen for storage or its entry into the glycolytic pathway. This compound enhances the activity of GK, thereby increasing hepatic glucose uptake and reducing blood glucose levels. Its liver selectivity is a key feature, as it does not significantly activate GK in pancreatic β-cells, thus avoiding hypoglycemia.
References
The Role of Cadisegliatin in Glucose Homeostasis and Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as an adjunctive therapy to insulin for Type 1 Diabetes (T1D). Glucokinase plays a pivotal role in hepatic glucose metabolism, acting as a glucose sensor and catalyst for the first-pass metabolism of glucose. By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and storage in the liver in an insulin-independent manner. This mechanism of action offers the potential to improve glycemic control and reduce the risk of hypoglycemia, a significant challenge in the management of T1D. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on glucose homeostasis, its relationship with insulin signaling, and the methodologies used to evaluate its efficacy.
Introduction to this compound and its Core Mechanism
This compound is a small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase is a key enzyme in the regulation of glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism.[2] This process traps glucose within the hepatocyte, promoting its conversion into glycogen (glycogenesis) and its entry into the glycolytic pathway.
A critical feature of this compound is its liver selectivity. This targeted action is intended to enhance hepatic glucose disposal without stimulating insulin secretion from pancreatic β-cells, thereby mitigating the risk of hypoglycemia that has been a concern with non-selective GKAs.[3][4] Nonclinical studies have indicated that this compound's effect on increasing glucokinase activity is independent of insulin.
This compound's Role in Glucose Homeostasis
This compound's primary role in glucose homeostasis is mediated through its activation of hepatic glucokinase, leading to two main downstream effects: increased glycogen synthesis and enhanced glycolysis.
Stimulation of Hepatic Glycogen Synthesis
By increasing the intracellular concentration of G6P, this compound promotes the synthesis of glycogen, the primary storage form of glucose in the liver. G6P is a precursor for the glycogen synthesis pathway. The activation of glucokinase by this compound thus leads to increased hepatic glucose uptake and storage, which can help lower blood glucose levels, particularly in the postprandial state.
Enhancement of Hepatic Glycolysis
The G6P produced through glucokinase activation also enters the glycolytic pathway, leading to the production of pyruvate. This can then be utilized for energy production through the citric acid cycle or converted to other metabolic intermediates. By promoting glycolysis, this compound helps to increase the liver's capacity to dispose of excess glucose.
Interaction with Insulin Signaling
A key aspect of this compound's therapeutic profile is its insulin-independent mechanism of action. In individuals with T1D, pancreatic β-cells produce little to no insulin. Exogenous insulin administration does not fully replicate the physiological insulin signaling in the liver that normally occurs via the portal vein. This compound circumvents this by directly activating glucokinase, thereby promoting hepatic glucose uptake and metabolism without relying on the canonical insulin signaling pathway involving the insulin receptor, insulin receptor substrate (IRS), phosphatidylinositol 3-kinase (PI3K), and Akt. This direct activation of a key metabolic enzyme in the liver provides a complementary approach to insulin therapy for managing blood glucose levels.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in clinical trials. The following tables summarize key quantitative data from the Phase 2 SimpliciT1 study.
| Table 1: Glycemic Control - SimpliciT1 Study (12 weeks) | |
| Parameter | Result |
| Placebo-Adjusted Change in HbA1c (Part 1) | -0.7% (95% CI -1.3, -0.07) |
| Placebo-Adjusted Change in HbA1c (Part 2) | -0.21% (95% CI -0.39, -0.04) |
| Reduction in Total Daily Insulin (in 40% of patients) | Observed |
| Table 2: Hypoglycemia and Ketosis - SimpliciT1 Study (12 weeks) | |
| Parameter | Result |
| Reduction in Symptomatic Hypoglycemic Events (vs. Placebo) | ~40-50% |
| Incidence of Ketoacidosis | No increase observed |
| Plasma β-hydroxybutyrate and Urinary Ketones | Lower with this compound than placebo |
Experimental Protocols
The evaluation of this compound's effects relies on a series of well-defined experimental protocols.
Glucokinase Activity Assay
-
Principle: Glucokinase activity is measured spectrophotometrically by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation, measured by the change in absorbance at 340 nm, is directly proportional to the glucokinase activity.
-
Procedure:
-
A reaction mixture is prepared containing buffer (e.g., Tris-HCl), magnesium chloride, ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
The liver tissue homogenate or purified enzyme preparation is added to the reaction mixture.
-
The reaction is initiated by the addition of glucose.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Glucokinase activity is calculated based on the rate of NADPH production.
-
Hepatic Glucose Uptake Assay
-
Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into hepatocytes.
-
Procedure:
-
Primary hepatocytes are isolated and cultured.
-
Cells are incubated with this compound or a vehicle control.
-
2-deoxy-D-[³H]glucose is added to the culture medium.
-
After a defined incubation period, the cells are washed to remove extracellular radiolabeled glucose.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of glucose uptake.
-
Glycogen Synthesis Assay
-
Principle: The incorporation of radiolabeled glucose into glycogen is measured.
-
Procedure:
-
Hepatocytes are treated with this compound or a vehicle control.
-
[¹⁴C]-glucose is added to the culture medium.
-
After incubation, the cells are harvested, and glycogen is precipitated.
-
The amount of radioactivity incorporated into the glycogen pellet is quantified by scintillation counting.
-
Plasma β-hydroxybutyrate Measurement
-
Principle: An enzymatic assay is used to quantify β-hydroxybutyrate levels in plasma. β-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
-
Procedure:
-
Plasma samples are collected from study participants.
-
The plasma is deproteinized.
-
The deproteinized sample is added to a reaction mixture containing NAD+ and β-hydroxybutyrate dehydrogenase.
-
The change in absorbance at 340 nm is measured and compared to a standard curve to determine the concentration of β-hydroxybutyrate.
-
Urinary Ketone Analysis
-
Principle: A semi-quantitative analysis of ketones (acetoacetate and acetone) in urine is performed using reagent strips. The test is based on the reaction of acetoacetate with sodium nitroprusside in an alkaline medium to produce a purple-colored complex.
-
Procedure:
-
A urine sample is collected.
-
A reagent strip is briefly immersed in the urine.
-
After a specified time, the color of the reagent pad is compared to a color chart provided with the kit to estimate the ketone concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in the hepatocyte.
Caption: Canonical insulin signaling pathway in the hepatocyte.
Caption: Simplified workflow of a randomized controlled trial for this compound.
Conclusion
This compound represents a promising therapeutic approach for individuals with T1D by targeting a key enzyme in hepatic glucose metabolism. Its liver-selective and insulin-independent mechanism of action has the potential to improve glycemic control while reducing the risk of hypoglycemia. The data from clinical trials to date support its continued investigation as an adjunctive therapy to insulin. Further research, including the ongoing Phase 3 CATT1 trial, will provide more definitive evidence of its long-term safety and efficacy in this patient population. This technical guide provides a foundational understanding of this compound's core principles for professionals in the field of diabetes research and drug development.
References
In Vitro Characterization of Cadisegliatin's Glucokinase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective allosteric activator of glucokinase (GK) under investigation as a potential adjunctive therapy for type 1 and type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis in the liver.[2] this compound enhances the catalytic activity of glucokinase, promoting hepatic glucose uptake and utilization, thereby contributing to lower blood glucose levels. A key feature of this compound is its liver selectivity and its mechanism of action that does not interfere with the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activation of glucokinase, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and workflows.
Mechanism of Action: Allosteric Activation of Glucokinase
This compound functions as an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's catalytic activity.[3] This activation leads to an enhanced rate of glucose phosphorylation in hepatocytes. A critical aspect of this compound's mechanism is its ability to activate glucokinase without disrupting the interaction between glucokinase and the glucokinase regulatory protein (GKRP).[4] This preservation of the natural regulatory mechanism is believed to contribute to the liver-selective effects and a lower risk of hypoglycemia compared to earlier-generation, non-selective glucokinase activators.
Quantitative In Vitro Data
The in vitro efficacy of this compound has been demonstrated through its effects on glucose metabolism in primary rat hepatocytes. The following table summarizes the key quantitative data available from preclinical studies.
| Parameter | Cell Type | Glucose Concentration | Value | Reference |
| EC50 (Lactate Production) | Rat Hepatocytes | 15 mM | 304 nM | |
| EC50 (Glycogen Production) | Rat Hepatocytes | 5 mM | 762 nM |
Note: As of the latest available data, specific enzyme kinetic parameters such as kcat, Vmax, and S0.5 for the direct interaction of this compound with purified glucokinase have not been publicly disclosed in the reviewed literature. The provided data reflects the compound's activity at a cellular level.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Mediated Glucokinase Activation
The following diagram illustrates the signaling pathway of glucokinase activation in a hepatocyte upon administration of this compound.
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow for In Vitro Characterization
The following flowchart outlines a typical experimental workflow for the in vitro characterization of a glucokinase activator like this compound.
Caption: In vitro characterization workflow for this compound.
Experimental Protocols
Detailed, step-by-step protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, based on standard methodologies for assessing glucokinase activators, the following generalized protocols are provided as a reference for researchers.
Recombinant Human Glucokinase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of glucose-6-phosphate (G6P) production by coupling it to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
This compound (or other test compound)
-
D-Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
HEPES buffer (or other suitable buffer)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction buffer containing HEPES, MgCl2, and NADP+.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
To each well of a 96-well plate, add the reaction buffer, a fixed concentration of glucose, and the various concentrations of this compound.
-
Add a solution containing recombinant glucokinase and G6PDH to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).
-
The rate of NADPH production is proportional to the glucokinase activity and is calculated from the linear portion of the absorbance versus time curve.
-
Plot the rate of reaction against the concentration of this compound to determine the EC50.
-
To determine the effect on Vmax and S0.5, perform the assay with varying concentrations of glucose in the presence and absence of a fixed concentration of this compound.
Primary Hepatocyte Glucose Metabolism Assay
This assay assesses the effect of this compound on glucose uptake, lactate production, and glycogen synthesis in a more physiologically relevant cellular context.
Materials:
-
Primary hepatocytes (e.g., from rat or human)
-
Hepatocyte culture medium
-
This compound
-
[3H]-2-deoxy-D-glucose (for glucose uptake)
-
Lactate assay kit
-
Glycogen assay kit
-
Scintillation counter
Procedure for Glucose Uptake:
-
Plate primary hepatocytes in a suitable multi-well plate and culture until confluent.
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with various concentrations of this compound in a buffer containing a known concentration of glucose and [3H]-2-deoxy-D-glucose for a defined period.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of each well.
Procedure for Lactate Production and Glycogen Synthesis:
-
Plate and culture primary hepatocytes as described above.
-
Incubate the cells with various concentrations of this compound in a medium containing a known concentration of glucose for a defined period (e.g., 24 hours).
-
Collect the culture medium to measure the concentration of lactate using a commercially available kit.
-
Wash the cells and lyse them to measure the intracellular glycogen content using a commercially available kit.
-
Normalize the lactate and glycogen levels to the protein content of each well.
Conclusion
The in vitro characterization of this compound demonstrates its activity as a glucokinase activator at the cellular level, promoting glucose metabolism in hepatocytes. Its unique mechanism of action, which preserves the physiological regulation by GKRP, underscores its potential as a liver-selective therapeutic agent. Further disclosure of detailed enzymatic kinetic data will provide a more complete understanding of its direct interaction with the glucokinase enzyme and will be invaluable for ongoing research and development in the field of diabetes therapeutics.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results of TTP399: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for TTP399, a novel, orally administered, hepatoselective glucokinase activator. The data presented herein focuses on the primary outcomes of Phase 1 and Phase 2 clinical trials in patients with type 1 diabetes (T1D), with a particular emphasis on the Simplici-T1 study.
Executive Summary
TTP399 has emerged as a promising adjunctive therapy to insulin for individuals with type 1 diabetes. Early-phase clinical trials have demonstrated its potential to improve glycemic control, as measured by a reduction in hemoglobin A1c (HbA1c), while simultaneously mitigating the risk of hypoglycemia, a significant challenge in T1D management. The mechanism of action, centered on the selective activation of glucokinase in the liver, appears to restore a more physiological glucose homeostasis. This document synthesizes the available quantitative data, details the experimental protocols employed in these pivotal studies, and visually represents the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the early-phase clinical trials of TTP399. The data is primarily derived from the two-part, Phase 2 Simplici-T1 study.
Table 1: Glycemic Control - Change in HbA1c
| Study Phase | Treatment Group | N | Baseline HbA1c (Mean) | Change from Baseline (Mean) | Placebo-Subtracted Difference (95% CI) | p-value |
| Simplici-T1 Part 1 | TTP399 (800 mg) | 8 | 7.3% | -0.60% (SE 0.2) | -0.7% (-1.3, -0.07) | 0.03 |
| Placebo | 11 | 7.3% | +0.08% (SE 0.2) | |||
| Simplici-T1 Part 2 | TTP399 (800 mg) | 38 | 7.6% | -0.14% (SE 0.06) | -0.21% (-0.39, -0.04) | 0.018 |
| Placebo | 43 | 7.6% | +0.07% (SE 0.06) | |||
| Simplici-T1 Part 2 (Second Estimand Analysis) | TTP399 (800 mg) | - | 7.6% | -0.21% | -0.32% (-0.50, -0.13) | 0.001 |
| Placebo | - | 7.6% | +0.11% |
Data sourced from multiple reports on the Simplici-T1 study. The second estimand analysis in Part 2 was performed to eliminate the possibility that the reduction in HbA1c was driven by the administration of excess insulin.[1][2]
Table 2: Hypoglycemia Incidence
| Study Phase | Outcome | TTP399 Group | Placebo Group | Reduction with TTP399 |
| Simplici-T1 Part 2 | Frequency of severe or symptomatic hypoglycemia | - | - | ~40% |
| Subjects with at least one symptomatic hypoglycemic episode | 2 | 8 | - | |
| Severe hypoglycemic events | 0 | 1 | - |
The Simplici-T1 study demonstrated a clinically relevant reduction in hypoglycemic events in the TTP399 arm compared to placebo.[1]
Table 3: Insulin Dosage and Time in Range
| Study Phase | Parameter | TTP399 Group | Placebo Group | p-value |
| Simplici-T1 Part 2 | Change in total daily mealtime bolus insulin dose from baseline | -11% | -3% | 0.02 |
| Improvement in Daily Time in Range | ~2 hours more than placebo | - | 0.03 |
Treatment with TTP399 was associated with a reduction in the required mealtime insulin and an increase in the time spent within the target glucose range.
Table 4: Ketone Levels
| Study | Observation | TTP399 Group | Placebo Group |
| Simplici-T1 | Abnormal serum and urine ketones | Detected less frequently | Detected more frequently |
| Mechanistic Study | Increase in ketone levels during acute insulin withdrawal | No increase | - |
TTP399 did not increase the risk of ketosis and, in a mechanistic study, showed no increase in ketone levels during insulin withdrawal, suggesting a protective effect against diabetic ketoacidosis (DKA).
Experimental Protocols
The primary early-phase investigation for TTP399 in type 1 diabetes was the Simplici-T1 study (NCT03335371) .
Study Design
The Simplici-T1 study was a multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 1b/2 trial. It was conducted in two main parts:
-
Part 1 (Learning Phase): Enrolled 19 participants with T1D using continuous subcutaneous insulin infusion (CSII) and continuous glucose monitors (CGMs).
-
Part 2 (Confirming Phase): Enrolled 85 participants with T1D using either multiple daily injections (MDI) or CSII.
In both parts, participants underwent a multi-week insulin optimization and placebo run-in period before being randomized to receive either 800 mg of TTP399 or a matching placebo once daily for 12 weeks, as an adjunct to their insulin therapy. The study employed a "treat-to-target" protocol, aiming to maintain optimal glycemic control in both arms.
Patient Population
Eligible participants were adults with a diagnosis of type 1 diabetes.
Endpoints
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to the end of the 12-week treatment period.
-
Secondary Endpoints: Secondary endpoints included the frequency of hypoglycemic events, changes in insulin requirements, time in glycemic range, and safety and tolerability assessments.
Methodology for Key Experiments
-
Glycemic Control Assessment: HbA1c levels were measured at baseline and at the end of the 12-week treatment period using standard laboratory methods. Continuous glucose monitoring was used to assess time in range.
-
Hypoglycemia Monitoring: The frequency and severity of hypoglycemic events were recorded by the participants. Events were classified as severe (requiring third-party assistance) or symptomatic.
-
Ketone Measurement: Serum and urine ketones were periodically measured to assess the risk of ketosis. A separate mechanistic study involved a period of acute insulin withdrawal to specifically evaluate the effect of TTP399 on ketone production.
Visualizations
Signaling Pathway of TTP399
Caption: Mechanism of action of TTP399 in hepatocytes.
Experimental Workflow of the Simplici-T1 Trial
Caption: Workflow of the Simplici-T1 Phase 2 clinical trial.
Conclusion
The early-phase clinical trial data for TTP399 provide a strong rationale for its continued development as an adjunctive therapy for type 1 diabetes. The consistent findings of improved glycemic control, coupled with a significant reduction in hypoglycemia and no increased risk of ketosis, address a critical unmet need in T1D management. The hepatoselective mechanism of TTP399 appears to be a key factor in its favorable safety and efficacy profile. Further investigation in larger, long-term Phase 3 trials is warranted to confirm these promising results and fully elucidate the role of TTP399 in the clinical management of type 1 diabetes.
References
Cadisegliatin: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunctive therapy to insulin for Type 1 Diabetes (T1D) and with potential applications in Type 2 Diabetes (T2D).[1][2][3] Developed by vTv Therapeutics, this compound represents a first-in-class therapeutic approach that targets the fundamental mechanism of hepatic glucose regulation.[4] This technical guide provides an in-depth overview of the target engagement and validation studies for this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Liver-Selective Glucokinase Activation
This compound functions as an allosteric activator of glucokinase, the primary glucose sensor and rate-limiting enzyme in hepatic glucose metabolism.[5] Glucokinase facilitates the phosphorylation of glucose to glucose-6-phosphate (G6P), the first step in both glycolysis and glycogen synthesis.
Key features of this compound's mechanism of action include:
-
Liver Selectivity: this compound is designed to preferentially activate glucokinase in the liver, minimizing effects on glucokinase in other tissues such as the pancreas. This selectivity is crucial for reducing the risk of hypoglycemia, a common side effect of non-selective glucokinase activators.
-
Insulin Independence: The activation of hepatic glucokinase by this compound occurs independently of insulin. This is particularly relevant for individuals with T1D who have an absolute deficiency of insulin.
-
Preservation of Physiological Regulation: Preclinical studies have indicated that this compound does not interfere with the natural regulation of glucokinase by the glucokinase regulatory protein (GKRP). This allows for the maintenance of physiological control over hepatic glucose metabolism.
The activation of hepatic glucokinase by this compound leads to increased intracellular concentrations of G6P. This has two primary downstream effects:
-
Increased Glycogen Synthesis: G6P allosterically activates glycogen synthase, promoting the conversion of glucose into glycogen for storage.
-
Enhanced Glycolysis: G6P is also a substrate for the glycolytic pathway, leading to increased glucose utilization by the liver.
This dual action results in enhanced hepatic glucose uptake and a reduction in hepatic glucose output, thereby contributing to lower blood glucose levels.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro and In Vivo Data
| Parameter | Model System | Conditions | Result | Reference |
| Glucokinase Activation (EC50) | Recombinant GK | 15 mM Glucose | 304 nM | |
| 5 mM Glucose | 762 nM | |||
| Plasma Glucose & Insulin | Wistar Rats (fasted) | 200 mg/kg, p.o. | No effect | |
| Glucose Homeostasis | ob/ob mice | 75 or 150 mg/kg/day for 4 weeks | Improved | |
| Triglycerides | Diabetic mice | 4 weeks of treatment | Reduced plasma and liver TG | |
| Body Weight | ob/ob mice | 150 mg/kg/day for 4 weeks | Reduced weight gain | |
| Insulin Secretion | Wistar rats, mice, Göttingen minipigs | In vivo studies | No alteration in insulin secretion | |
| Hypoglycemia | Wistar rats, mice, Göttingen minipigs | In vivo studies | No induction of hypoglycemia |
Table 2: Clinical Trial Data
| Study | Phase | Patient Population | Treatment | Key Findings | Reference |
| AGATA Study | 2 | Type 2 Diabetes | 800 mg/day this compound for 6 months | -0.9% placebo-subtracted reduction in HbA1c (p < 0.01)+3.2 mg/dl increase in HDL cholesterol (p < 0.05)-20 pg/ml decrease in fasting plasma glucagon (p < 0.05)No increased risk of hypoglycemia or hyperlipidemia | |
| SimpliciT1 Study (Part 1) | 1b/2 | Type 1 Diabetes (n=20, on CSII) | 800 mg this compound or placebo for 12 weeks | -0.7% difference in HbA1c change from baseline vs. placebo | |
| SimpliciT1 Study (Part 2) | 1b/2 | Type 1 Diabetes (n=85, on MDI or CSII) | 800 mg this compound or placebo for 12 weeks | -0.21% difference in HbA1c change from baseline vs. placebo40% decrease in severe or symptomatic hypoglycemia vs. placeboLower plasma β-hydroxybutyrate and urinary ketones | |
| Mechanistic Study | N/A | Type 1 Diabetes | This compound | No increased risk of ketoacidosis during acute insulin withdrawal | |
| CATT1 Study (Ongoing) | 3 | Type 1 Diabetes (approx. 150) | 800 mg QD or BID this compound vs. placebo for 26 weeks | Primary Endpoint: Incidence of Level 2 or 3 hypoglycemia |
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary. However, the following sections describe representative methodologies for the key experiments based on standard practices in the field.
In Vitro Glucokinase Activation Assay (Representative Protocol)
This assay measures the ability of a compound to directly activate the glucokinase enzyme.
Principle: The activity of glucokinase is determined by measuring the rate of glucose-6-phosphate (G6P) production. This is a coupled enzyme assay where G6P is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
MgCl₂
-
NADP+
-
G6PDH
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT)
-
This compound (or test compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose (at various concentrations, e.g., 5 mM and 15 mM), ATP, MgCl₂, NADP+, and G6PDH.
-
Add this compound at a range of concentrations to the wells of the microplate. Include a DMSO vehicle control.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (rate of NADPH production) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 (the concentration of compound that produces 50% of the maximal response).
Hepatocyte Glycogen Synthesis Assay (Representative Protocol)
This assay assesses the effect of a compound on glycogen synthesis in primary liver cells.
Principle: Hepatocytes are incubated with a radiolabeled glucose precursor (e.g., [¹⁴C]-glucose). The amount of radioactivity incorporated into glycogen is then measured as an indicator of the rate of glycogen synthesis.
Materials:
-
Primary hepatocytes (e.g., from rat or human)
-
Hepatocyte culture medium
-
[¹⁴C]-glucose
-
This compound (or test compound)
-
Insulin (as a positive control)
-
KOH for cell lysis
-
Ethanol for glycogen precipitation
-
Scintillation fluid and counter
Procedure:
-
Culture primary hepatocytes in a suitable format (e.g., 24-well plates) until they form a confluent monolayer.
-
Wash the cells and incubate them in a glucose-free medium to deplete glycogen stores.
-
Replace the medium with fresh culture medium containing a physiological concentration of glucose, [¹⁴C]-glucose, and various concentrations of this compound. Include appropriate controls (vehicle, insulin).
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells with KOH.
-
Precipitate the glycogen from the cell lysate by adding ethanol and incubating at -20°C.
-
Pellet the glycogen by centrifugation, wash the pellet with ethanol to remove unincorporated [¹⁴C]-glucose, and then resuspend the pellet in water.
-
Add scintillation fluid to the resuspended glycogen and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each sample to determine the rate of glycogen synthesis.
Experimental and Logical Workflows
The development of this compound followed a logical progression from in vitro characterization to preclinical animal models and finally to human clinical trials.
Conclusion
This compound is a promising, liver-selective glucokinase activator with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to improve glycemic control and reduce the risk of hypoglycemia in individuals with diabetes, particularly those with T1D. The target engagement has been validated through in vitro enzyme and cell-based assays, and its efficacy and safety profile are being further established in ongoing Phase 3 clinical trials. The data gathered to date support this compound as a potentially significant advancement in the management of diabetes.
References
- 1. This compound by VTv Therapeutics for Type 1 Diabetes (Juvenile Diabetes): Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound (TTP399) / vTv Therapeutics [delta.larvol.com]
- 3. vtvtherapeutics.com [vtvtherapeutics.com]
- 4. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Liver-Selective Action of Cadisegliatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cadisegliatin (also known as TTP399) is a novel, orally administered small molecule that acts as a liver-selective glucokinase activator.[1][2] It is currently in late-stage clinical development as a potential first-in-class adjunctive therapy for Type 1 Diabetes (T1D) and has also been investigated for Type 2 Diabetes (T2D).[3][4] By allosterically activating glucokinase (GK) specifically in the liver, this compound enhances hepatic glucose uptake and glycogen storage in a glucose-dependent manner.[2] This targeted mechanism of action aims to improve glycemic control without the increased risk of hypoglycemia or hyperlipidemia that has hindered the development of previous non-selective glucokinase activators. Clinical trials have demonstrated this compound's potential to significantly reduce HbA1c levels and, notably, to decrease the frequency of hypoglycemic events in patients with T1D.
Mechanism of Action: Liver-Selective Glucokinase Activation
Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In the liver, GK is the rate-limiting step for glucose metabolism, controlling the flux of glucose into both glycolysis and glycogen synthesis. This compound is designed to selectively activate GK in hepatocytes.
A key aspect of its liver selectivity is that this compound does not disrupt the crucial interaction between glucokinase and the glucokinase regulatory protein (GKRP). In a state of low glucose, GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. This compound is effective in activating GK without interfering with this essential regulatory mechanism, which is believed to contribute to its favorable safety profile, particularly the low risk of hypoglycemia.
Signaling Pathway
The activation of hepatic glucokinase by this compound initiates a cascade of events that leads to increased glucose disposal.
Preclinical Evidence of Liver Selectivity
Preclinical studies in various animal models, including Wistar rats, mice, and Göttingen minipigs, have been crucial in demonstrating the liver-selective action of this compound. These studies have shown that this compound does not activate glucokinase in pancreatic β-cells, and consequently, does not alter insulin secretion, which is a key factor in its reduced risk of hypoglycemia.
In Vitro Selectivity Assessment
The selectivity of glucokinase activators is typically assessed by comparing their effects on glucokinase activity in liver versus pancreatic islet preparations.
-
Glucokinase Activity Assay: The enzymatic activity of recombinant human glucokinase is measured in the presence of varying concentrations of the activator and glucose. The product of the reaction, glucose-6-phosphate, is quantified, often through a coupled enzymatic reaction that results in a change in fluorescence or absorbance.
-
Insulin Secretion Assay from Isolated Pancreatic Islets: To assess the effect on pancreatic β-cells, isolated islets are incubated with the glucokinase activator at various glucose concentrations (e.g., hypoglycemic, normoglycemic, and hyperglycemic levels). The amount of insulin secreted into the medium is then measured. A liver-selective compound like this compound would not be expected to stimulate insulin secretion, particularly at low glucose levels.
In Vivo Assessment of Hepatic Glucose Metabolism
In vivo studies in animal models are used to confirm the effects on hepatic glucose uptake and glycogen synthesis.
-
Hepatic Glucose Uptake: The uptake of glucose by the liver can be measured using techniques like intravital microscopy with fluorescently labeled glucose analogs (e.g., 2-NBDG). This allows for the direct visualization and quantification of glucose mobilization into hepatocytes.
-
Hepatic Glycogen Synthesis: Following administration of the compound, liver tissue can be collected and analyzed for glycogen content. An increase in glycogen levels would indicate enhanced glucose storage.
Clinical Development and Efficacy
This compound has undergone several clinical trials, demonstrating its potential in managing both Type 1 and Type 2 Diabetes.
Phase 2b AGATA Trial in Type 2 Diabetes
A Phase 2b, multicenter, randomized, double-blind, placebo- and active-comparator-controlled trial (AGATA) evaluated this compound in patients with T2D over a six-month period.
| Parameter | This compound (800 mg/day) | Placebo | Sitagliptin (100 mg/day) |
| Number of Patients | N not specified in abstract | N not specified in abstract | N not specified in abstract |
| Baseline HbA1c | Not specified | Not specified | Not specified |
| Change in HbA1c at 6 months | -0.9% (placebo-subtracted, P < 0.01) | Not applicable | Not specified |
| Effect on HDL-C | +3.2 mg/dl (P < 0.05 vs. placebo) | No significant change | Not specified |
| Effect on Fasting Glucagon | -20 pg/ml (P < 0.05 vs. placebo) | No significant change | Not specified |
| Incidence of Hypoglycemia | No increase compared to placebo | No increase | Not specified |
| Effect on Plasma Lipids | No detrimental effect | No detrimental effect | Not specified |
Table 1: Key Results from the Phase 2b AGATA Trial in Type 2 Diabetes.
Phase 2 Simplici-T1 Trial in Type 1 Diabetes
The Simplici-T1 study was a randomized, double-blind, placebo-controlled adaptive Phase 1b/2 study that assessed this compound as an adjunctive therapy to insulin in adults with T1D.
| Parameter | This compound (800 mg/day) | Placebo |
| Number of Patients (Part 2) | 43 | 42 |
| Treatment Duration | 12 weeks | 12 weeks |
| Baseline HbA1c (Part 2) | ~7.6% | ~7.6% |
| Change in HbA1c at 12 weeks (Part 2) | -0.14% | +0.07% |
| Placebo-Adjusted Change in HbA1c (Part 2) | -0.21% (95% CI -0.39, -0.04; P = 0.018) | Not applicable |
| Frequency of Severe/Symptomatic Hypoglycemia (Part 2) | ~40% reduction relative to placebo | Not applicable |
| Plasma β-hydroxybutyrate and Urinary Ketones | Lower than placebo | Higher than this compound |
Table 2: Key Results from the Phase 2 Simplici-T1 Trial (Part 2) in Type 1 Diabetes.
Ongoing Phase 3 CATT1 Trial in Type 1 Diabetes
This compound is currently being evaluated in the CATT1 (this compound as Adjunctive Therapy to Insulin in Participants With Type 1 Diabetes) Phase 3 trial. This is a randomized, double-blind, placebo-controlled study.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data from human absorption, distribution, metabolism, and excretion (ADME) studies are not fully publicly available. However, it is known that this compound is an orally bioavailable small molecule. A clinical hold was briefly placed on the program due to a chromatographic signal detected in a human ADME study, which was later determined to be an experimental artifact. The resolution of this issue allowed for the continuation of the clinical development program.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize a liver-selective glucokinase activator like this compound.
In Vitro Glucokinase Activation Assay
This protocol describes a common method to measure the activation of glucokinase by a test compound.
In Vivo Hepatic Glucose Uptake Assay
This protocol outlines a method for assessing hepatic glucose uptake in a mouse model.
Conclusion
This compound represents a promising advancement in the treatment of diabetes, particularly for individuals with T1D who face the dual challenges of hyperglycemia and iatrogenic hypoglycemia. Its liver-selective mechanism of action, which enhances the natural glucose-sensing and disposal pathways in the liver without stimulating insulin secretion, offers the potential for improved glycemic control with a favorable safety profile. The data from completed and ongoing clinical trials will be critical in fully elucidating the therapeutic role of this first-in-class oral adjunctive therapy.
References
Methodological & Application
Application Notes and Protocols: In Vitro Glucokinase Activity Assay for Cadisegliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective small molecule activator of glucokinase (GK).[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in hepatocytes and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycogen synthesis and glycolysis. By allosterically activating hepatic glucokinase, this compound enhances glucose uptake and storage in the liver, thereby contributing to lower blood glucose levels. This mechanism of action is independent of insulin secretion, which makes this compound a promising therapeutic candidate for the treatment of diabetes, particularly as an adjunct therapy to insulin in Type 1 Diabetes (T1D).
These application notes provide a detailed protocol for an in vitro glucokinase activity assay to evaluate the potency and efficacy of this compound.
Data Presentation
The following table summarizes the in vitro glucokinase activation data for this compound.
| Parameter | Value | Glucose Concentration | Species | Reference |
| EC50 | 304 nM | 15 mM | Human | |
| EC50 | 762 nM | 5 mM | Human |
Signaling Pathway
The binding of this compound to an allosteric site on the glucokinase enzyme induces a conformational change that increases its affinity for glucose and enhances its catalytic activity. This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate.
Caption: Signaling pathway of this compound-mediated glucokinase activation.
Experimental Protocols
Principle of the Assay
The glucokinase activity is determined using a coupled enzymatic assay. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and can be monitored by measuring the increase in absorbance at 340 nm or by fluorescence.
Materials and Reagents
-
Recombinant human glucokinase
-
This compound
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
ATP
-
Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplates (UV-transparent or black for fluorescence)
-
Microplate reader
Reagent Preparation
-
Assay Buffer (10X Stock): 500 mM Tris-HCl (pH 7.4), 1.5 M KCl, 50 mM MgCl₂, 10 mM DTT. Store at 4°C.
-
Working Assay Buffer (1X): Dilute the 10X stock to 1X with sterile deionized water. Add BSA to a final concentration of 0.01%. Prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of recombinant human glucokinase in 1X Assay Buffer. The final concentration in the assay will need to be optimized.
-
Substrate Mix: Prepare a stock solution containing ATP and NADP+ in sterile deionized water.
-
Coupling Enzyme: Prepare a stock solution of G6PDH in 1X Assay Buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions of this compound: Prepare a series of dilutions of this compound from the stock solution in DMSO. Then, dilute these into the 1X Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
Experimental Workflow
The following diagram outlines the key steps in the in vitro glucokinase activity assay for this compound.
Caption: Experimental workflow for the this compound glucokinase activity assay.
Assay Protocol
-
Prepare the 96-well plate:
-
Add 50 µL of 1X Assay Buffer to all wells.
-
Add 10 µL of the various this compound dilutions to the test wells. For control wells (no activator and no enzyme), add 10 µL of 1X Assay Buffer containing the same final concentration of DMSO.
-
-
Add the enzyme:
-
Add 20 µL of the glucokinase enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of 1X Assay Buffer to the "no enzyme" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature.
-
-
Initiate the reaction:
-
Prepare a reaction initiation mix containing glucose, ATP, NADP+, and G6PDH in 1X Assay Buffer.
-
Add 20 µL of the reaction initiation mix to all wells to start the reaction.
-
Final concentrations in a 100 µL reaction volume should be approximately:
-
50 mM Tris-HCl (pH 7.4)
-
150 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
0.01% BSA
-
5 mM or 15 mM Glucose
-
5 mM ATP
-
1 mM NADP+
-
1 unit/mL G6PDH
-
Optimized concentration of glucokinase
-
Desired concentrations of this compound
-
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) every minute for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.
-
Subtract the background rate from the "no enzyme" control wells.
-
Plot the reaction velocities against the corresponding concentrations of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of this compound's activity on glucokinase. The provided methodology and data serve as a valuable resource for researchers in the field of diabetes drug discovery and development, enabling the characterization and comparison of glucokinase activators.
References
Revolutionizing Type 1 Diabetes Research: Application of Cadisegliatin in Animal Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the relentless pursuit of more effective therapies for Type 1 Diabetes (T1D), researchers are increasingly turning to innovative compounds that target alternative pathways to insulin. Cadisegliatin (formerly TTP399), a novel, orally available, liver-selective glucokinase activator, has emerged as a promising adjunctive therapy. This document provides detailed application notes and protocols for the use of this compound in established animal models of T1D, offering a valuable resource for scientists and drug development professionals.
Introduction to this compound
This compound is a first-in-class small molecule that enhances the activity of glucokinase (GK), a key enzyme in hepatic glucose metabolism. By activating GK in the liver, this compound promotes glucose uptake and storage as glycogen, independent of insulin signaling. This unique mechanism of action presents a significant advantage in the context of T1D, where insulin production is deficient. Preclinical and clinical studies have suggested that this compound can improve glycemic control and reduce the risk of hypoglycemia, a major challenge in insulin-dependent diabetes management.
Mechanism of Action: A Liver-Centric Approach
In individuals with T1D, the absence of insulin leads to reduced hepatic glucokinase expression and impaired glucose uptake by the liver.[1] this compound addresses this by allosterically activating the existing glucokinase, thereby restoring the liver's ability to manage blood glucose levels. This liver-specific action is crucial as it avoids the risk of hypoglycemia that has been a concern with non-selective glucokinase activators.
References
Application Notes and Protocols: Clinical Trial Design for Cadisegliatin as an Adjunct to Insulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase activator under investigation as a first-in-class adjunctive therapy to insulin for the treatment of Type 1 Diabetes (T1D).[1][2][3] Developed by vTv Therapeutics, this compound has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA).[2] Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and glycogen synthesis in the liver.[1] By selectively activating glucokinase in the liver, this compound aims to improve glycemic control in an insulin-independent manner, potentially reducing the risk of hypoglycemia, a major challenge in T1D management.
These application notes provide a comprehensive overview of the clinical trial design for this compound as an adjunct to insulin, including its mechanism of action, detailed protocols for key experiments, and data from clinical studies.
Mechanism of Action
This compound is a small molecule that allosterically activates glucokinase, primarily in the liver. In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. This compound helps to restore the liver's ability to sense and respond to glucose levels. When blood glucose is high, activated glucokinase increases the conversion of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and storage, thereby lowering blood glucose levels. Conversely, when blood glucose is low, the liver can release stored glucose, which may help mitigate hypoglycemia. This liver-selective action is designed to avoid the potential for hypoglycemia that has been observed with non-selective glucokinase activators.
Signaling Pathway of this compound in Hepatocytes
References
Application Note: Quantification of Cadisegliatin in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cadisegliatin in human plasma. This compound is a novel, orally active, liver-selective glucokinase activator in development for the treatment of type 1 diabetes.[1][2] The method utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in clinical research.
Introduction
This compound (TTP399) is an investigational small molecule drug that acts as a liver-selective glucokinase activator.[1][3] By activating glucokinase in the liver, this compound enhances hepatic glucose uptake and glycogen storage, thereby improving glycemic control.[1] As this compound progresses through clinical trials, a reliable and validated bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs in complex biological fluids due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the determination of this compound in human plasma, offering a starting point for method development and validation in research and drug development laboratories.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
Sample Preparation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Based on the physicochemical properties of this compound (Molecular Formula: C21H33N3O4S2, Molecular Weight: 455.63 g/mol ) and typical conditions for other oral antidiabetic drugs, the following parameters are proposed as a starting point for method optimization.
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| This compound MRM Transition | m/z 456.2 → [Proposed Fragment 1], [Proposed Fragment 2] |
| Internal Standard MRM Transition | m/z 460.2 → [Corresponding Fragment 1], [Corresponding Fragment 2] |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies for this compound and its internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
Calibration Curve and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma. A typical calibration range could be 1-1000 ng/mL. QC samples should be prepared at low, medium, and high concentrations within the calibration range.
Method Validation Summary
A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma samples.
-
Linearity: The correlation coefficient (r²) of the calibration curve should be >0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ). Accuracy (%RE) should also be within these limits.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
The quantitative data for a validation study should be summarized in clear and concise tables.
Table 2: Example of Intra-Day Accuracy and Precision Data
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 5 (Low QC) | 5.10 | 102.0 | 6.2 |
| 500 (Mid QC) | 495.5 | 99.1 | 4.8 |
| 800 (High QC) | 812.0 | 101.5 | 3.5 |
Table 3: Example of Stability Data Summary
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | Low QC | 98.5 |
| High QC | 101.2 | |
| Short-Term (4h, RT) | Low QC | 97.9 |
| High QC | 100.5 | |
| Long-Term (-80°C, 30 days) | Low QC | 99.1 |
| High QC | 102.0 |
Visualizations
References
Application Notes and Protocols for the Formulation of Cadisegliatin in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for Cadisegliatin (TTP399), a novel, orally administered, liver-selective glucokinase activator. The information is intended to guide researchers in the preparation of formulations for preclinical and clinical investigations.
Introduction to this compound and its Formulation Challenges
This compound is a small molecule under investigation as an adjunct therapy to insulin for Type 1 Diabetes.[1][2][3] Its development as an oral solid dosage form necessitates a robust formulation that ensures adequate bioavailability, stability, and manufacturability. As a liver-selective glucokinase activator, its mechanism of action involves increasing hepatic glucose uptake and glycogen storage.[1][4]
The formulation development of this compound has focused on oral delivery, with clinical trials utilizing daily or twice-daily pills. Key formulation strategies identified for this compound include enhancing its solid-state properties through the formation of crystalline salts and co-crystals, and utilizing advanced granulation techniques such as spray drying and wet granulation to produce a uniform and compressible powder for tablet manufacturing.
Quantitative Data Summary
The following tables summarize key quantitative data related to the clinical investigation of this compound.
Table 1: this compound Clinical Trial Overview
| Trial Identifier | Phase | Status | Conditions | Intervention | Primary Endpoint |
| NCT06334133 (CATT1) | Phase 3 | Recruiting | Type 1 Diabetes Mellitus | This compound 800 mg once daily (QD) or twice daily (BID) as adjunctive therapy to insulin | Incidence of Level 2 or Level 3 hypoglycemic events |
| Simplici-T1 | Phase 2 | Completed | Type 1 Diabetes Mellitus | TTP399 (this compound) | Change from baseline in HbA1c |
Source: ClinicalTrials.gov, vTv Therapeutics publications
Table 2: Dosing Regimens in Phase 3 CATT1 Trial
| Treatment Arm | Dosage | Frequency | Duration |
| 1 | 800 mg this compound | Once Daily (QD) | 26 weeks |
| 2 | 800 mg this compound | Twice Daily (BID) | 26 weeks |
| 3 | Placebo | - | 26 weeks |
Source: ClinicalTrials.gov
Experimental Protocols
The following are generalized protocols for the formulation techniques identified for this compound. Note: These protocols are illustrative and require optimization based on the specific physicochemical properties of this compound drug substance.
Protocol 1: Formulation of this compound via Wet Granulation
Objective: To prepare granules of this compound with suitable flow and compression properties for tableting.
Materials and Equipment:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Diluent (e.g., Microcrystalline cellulose)
-
Binder (e.g., Povidone)
-
Disintegrant (e.g., Croscarmellose sodium)
-
Glidant (e.g., Colloidal silicon dioxide)
-
Lubricant (e.g., Magnesium stearate)
-
Granulating fluid (e.g., Purified water or ethanol/water mixture)
-
High-shear granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Sieve/mill
Procedure:
-
Blending: Dry blend this compound and intragranular excipients (diluent, binder, disintegrant) in a suitable mixer.
-
Granulation: While mixing, slowly add the granulating fluid to the powder blend to form a wet mass. The endpoint is reached when the mass has a "snowball" consistency.
-
Wet Milling: Pass the wet mass through a screen to produce discrete granules.
-
Drying: Dry the granules in a fluid bed dryer or tray dryer until the desired moisture content is achieved.
-
Dry Milling: Mill the dried granules to obtain a uniform particle size distribution.
-
Final Blending: Add the extragranular excipients (glidant, lubricant) to the dried granules and blend.
-
Compression: Compress the final blend into tablets using a tablet press.
Protocol 2: Formulation of this compound via Spray Drying
Objective: To produce an amorphous solid dispersion of this compound to potentially enhance solubility and bioavailability.
Materials and Equipment:
-
This compound (API)
-
Polymer (e.g., Hypromellose acetate succinate - HPMCAS, Povidone)
-
Solvent system (e.g., Acetone, methanol, water)
-
Spray dryer
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Dissolve this compound and the chosen polymer in the solvent system to form a clear solution.
-
Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature, atomization gas flow rate, and solution feed rate. These parameters need to be optimized for this compound.
-
Spray Drying: Feed the solution into the spray dryer. The solvent evaporates rapidly, forming dry particles of the solid dispersion.
-
Powder Collection: Collect the spray-dried powder from the cyclone and collection vessel.
-
Secondary Drying (Optional): The collected powder may require further drying under vacuum to remove residual solvent.
-
Characterization: Characterize the resulting spray-dried dispersion for particle size, morphology, solid-state properties (amorphous vs. crystalline), and dissolution rate.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the liver.
Experimental Workflow for this compound Formulation Development
Caption: General workflow for this compound oral formulation.
Logical Relationship of this compound Clinical Development
References
- 1. vTv Therapeutics Announces USPTO Allowance of Patent [globenewswire.com]
- 2. vTv Therapeutics' this compound Program for Type 1 Diabetes on Clinical Hold [synapse.patsnap.com]
- 3. vtvtherapeutics.com [vtvtherapeutics.com]
- 4. vTv Therapeutics Announces FDA Submission for First Phase 3 Study of this compound in Patients with Type 1 Diabetes - BioSpace [biospace.com]
Application Notes and Protocols for Patient-Reported Outcomes and eDiary Use in Cadisegliatin Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient-reported outcomes (PROs) and the use of electronic diaries (eDiaries) in clinical trials of Cadisegliatin, a first-in-class oral, liver-selective glucokinase activator being investigated as an adjunct to insulin therapy for Type 1 Diabetes (T1D). The information is compiled from protocols and results of the Phase 2 (SimpliciT1) and the ongoing Phase 3 (CATT1) clinical trials.
Patient-Reported Outcomes in this compound Trials
The primary focus of patient-reported outcomes in the this compound clinical development program is the assessment of hypoglycemia, a major concern for individuals with T1D. Additionally, a general measure of quality of life has been assessed.
Key Patient-Reported Outcome Measures
The following table summarizes the key patient-reported outcomes collected in the SimpliciT1 and CATT1 trials.
| Patient-Reported Outcome | Trial | Assessment Method | Key Findings/Endpoints |
| Frequency of Hypoglycemic Events | SimpliciT1 (Phase 2) | Patient self-reporting of severe or symptomatic hypoglycemia. | A 40% reduction in the frequency of severe or symptomatic hypoglycemia was observed in participants treated with this compound compared to placebo.[1] |
| Incidence of Hypoglycemic Events | CATT1 (Phase 3) | Primary endpoint measured as the number of Level 2 or Level 3 hypoglycemic events.[2][3] Data is collected via patient reporting through an eDiary and confirmed with continuous glucose monitoring (CGM).[4] | To be determined upon trial completion. |
| Symptoms of Hypoglycemia and Diabetic Ketoacidosis (DKA) | CATT1 (Phase 3) | Daily self-reporting of specific symptoms via an eDiary. | To be determined upon trial completion. |
| Quality of Life | SimpliciT1 (Phase 2) | A single-item Likert scale score to determine quality of life at the completion of the study.[5] | Specific quantitative results from this measure have not been detailed in the available publications. |
Experimental Protocol: Assessment of Patient-Reported Hypoglycemia
Objective: To capture the frequency and severity of patient-perceived hypoglycemic events.
Methodology (based on the SimpliciT1 study):
-
Patient Training: At the beginning of the trial, all participants are trained on the signs and symptoms of hypoglycemia and the procedures for self-monitoring of blood glucose (SMBG).
-
Event Definition: A symptomatic hypoglycemic event is defined as an event where the patient experiences symptoms consistent with hypoglycemia. A severe hypoglycemic event is defined as an event requiring assistance from another person to administer carbohydrates, glucagon, or other resuscitative actions.
-
Data Collection:
-
Participants are instructed to perform SMBG when they experience symptoms of hypoglycemia.
-
All symptomatic and severe hypoglycemic events are to be recorded by the participant. In the CATT1 trial, this is done through a dedicated eDiary.
-
-
Data Review: Reported events are reviewed by clinical site staff at each visit to ensure accuracy and completeness.
eDiary Utilization in this compound Clinical Trials
The CATT1 Phase 3 trial utilizes an electronic diary (eDiary) to collect real-time patient data, enhancing the accuracy and completeness of self-reported outcomes.
eDiary Data Collection Summary
The following data points are collected via the eDiary in the CATT1 trial:
-
Daily Study Drug Dosing: Confirmation of daily intake of the investigational product or placebo.
-
Insulin Usage: Daily doses of basal and bolus insulin.
-
Symptoms of Hypoglycemia: Recording of specific symptoms experienced.
-
Symptoms of Diabetic Ketoacidosis (DKA): Recording of any symptoms related to DKA.
Protocol for eDiary Implementation
The following provides a general protocol for the implementation of an eDiary in a clinical trial, based on best practices and the available information on the CATT1 trial.
-
Device Provision and Training:
-
Each participant is provided with a smartphone or a dedicated device with the eDiary application pre-installed.
-
Site staff provide comprehensive training to each participant on how to use the device and the eDiary application, including how to enter data, respond to alerts, and troubleshoot minor technical issues.
-
-
Daily Data Entry:
-
Participants are prompted at scheduled times each day to enter their dosing information and insulin usage.
-
Participants are instructed to enter any symptoms of hypoglycemia or DKA as they occur.
-
-
Alerts and Reminders:
-
The eDiary application is configured to send reminders to participants for scheduled data entry to improve compliance.
-
Alerts can be programmed to be sent to the clinical site if a participant reports a severe adverse event, such as a severe hypoglycemic event.
-
-
Data Transmission and Security:
-
Data entered into the eDiary is transmitted securely and in near real-time to a central database.
-
All data is encrypted and handled in compliance with regulatory requirements for patient data privacy.
-
-
Data Monitoring:
-
Clinical site staff can remotely monitor participant compliance with eDiary entries.
-
The data can be reviewed in near real-time to identify any potential safety signals or issues with data quality.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's Mechanism of Action in the Liver.
eDiary Experimental Workflow
Caption: eDiary Data Collection Workflow in this compound Trials.
Logical Relationship of Patient-Reported Outcomes
Caption: Relationship between this compound and PROs.
References
- 1. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 4. VTV Therapeutics Study - T1D Exchange [t1dexchange.org]
- 5. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Dosing and administration protocols for Cadisegliatin in clinical research
An Investigational Oral Adjunctive Therapy for Type 1 Diabetes
Introduction
Cadisegliatin (formerly known as TTP399) is an investigational, orally available, small molecule being developed as a potential first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA).[3][4] The agent acts as a liver-selective glucokinase (GK) activator, aiming to improve glycemic control through an insulin-independent mechanism, thereby potentially reducing the risk of hypoglycemia.[1]
Mechanism of Action
Glucokinase is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in hepatocytes (liver cells) and pancreatic β-cells. In the liver, activation of glucokinase enhances glucose uptake from the bloodstream and promotes its conversion into glycogen for storage. In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. This compound selectively activates glucokinase in the liver, which helps restore the liver's ability to manage blood glucose by taking up excess glucose when levels are high and releasing it when levels are low. This liver-selective action is designed to be independent of insulin secretion, a key differentiator from other non-selective glucokinase activators that carried a higher risk of hypoglycemia.
Clinical Research Dosing and Administration
This compound is administered orally as a pill. Clinical trial protocols, particularly the ongoing Phase 3 CATT1 trial, provide the most detailed publicly available information on its dosing and administration in a research setting.
Phase 3 Dosing Protocol (CATT1 Trial)
The CATT1 trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound as an adjunctive therapy in adults with T1D.
| Parameter | Description |
| Drug Product | This compound (Oral Tablets) |
| Dosage Arms | 1. 800 mg this compound, Once Daily (QD) 2. 800 mg this compound, Twice Daily (BID) 3. Placebo |
| Route | Oral |
| Patient Population | Adults (≥18 years) with a diagnosis of Type 1 Diabetes. |
| Background Therapy | Participants continue treatment with either multiple daily insulin injections (MDI) or continuous subcutaneous insulin infusion (CSII). |
| Treatment Duration | 26 weeks (6 months). |
Experimental Protocols and Methodologies
The clinical investigation of this compound involves a structured workflow to ensure patient safety and to collect robust data on its efficacy and safety endpoints.
Study Workflow and Data Collection
The CATT1 trial follows a multi-stage protocol before and during the treatment period.
Key Assessments and Endpoints
The trial is designed to measure specific outcomes to determine the drug's safety and effectiveness. All participants are provided with continuous glucose monitors (CGM) to gather detailed glycemic data.
| Endpoint Type | Metric | Data Collection Method |
| Primary | Incidence of Level 2 (glucose <54 mg/dL) and Level 3 (severe, requiring assistance) hypoglycemic events. | Continuous Glucose Monitoring (CGM) data and patient-reported events. |
| Secondary | Reduction in Hemoglobin A1c (HbA1c). | Laboratory blood tests at specified intervals. |
| Secondary | Time in Target Range (TIR) of glycemic control. | Analysis of CGM data. |
| Secondary | Incidence of Diabetic Ketoacidosis (DKA). | Clinical assessment and laboratory tests (e.g., ketone meters). |
| Secondary | Change in total daily insulin dose. | Patient eDiary and insulin pump/pen data. |
| Safety | General safety and tolerability. | Adverse event monitoring, physical exams, and clinical laboratory tests. |
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
While specific PK/PD protocols for the Phase 3 trial are not detailed in the provided results, early development would have included studies like a human absorption, distribution, metabolism, and excretion (ADME) study to understand how the drug is processed by the body. Such studies are crucial for determining the appropriate dosing regimen and ensuring no unexpected metabolites are formed.
Summary of Clinical Efficacy (Phase 2 Data)
Results from the earlier Phase 2 Simplici-T1 study provided the rationale for advancing to Phase 3 trials.
| Outcome | Result |
| HbA1c Reduction | 0.36% reduction in patients treated with this compound and insulin compared to insulin alone. |
| Hypoglycemia | 50% fewer symptomatic hypoglycemic episodes. |
| Diabetic Ketoacidosis | No episodes of ketoacidosis were reported in the treatment group. |
| Insulin Dose | 40% of patients treated with this compound experienced a reduction in their total daily insulin dose. |
References
Non-clinical Safety and Toxicology Study Design for Cadisegliatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadisegliatin (formerly TTP399) is a novel, orally available, liver-selective glucokinase activator under investigation as a potential adjunctive therapy to insulin for Type 1 Diabetes.[1][2] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By selectively activating glucokinase in the liver, this compound aims to improve glycemic control by enhancing glucose uptake and glycogen synthesis, independent of insulin secretion. Non-clinical studies have been conducted and suggest that this compound may improve glycemic control through hepatic glucose uptake and glycogen storage. While specific proprietary data from these studies are not publicly available, this document outlines a representative non-clinical safety and toxicology study design for a compound like this compound, based on regulatory guidelines and data from the broader class of glucokinase activators.
Mechanism of Action: Liver-Selective Glucokinase Activation
This compound allosterically activates glucokinase, increasing its affinity for glucose. This leads to enhanced phosphorylation of glucose to glucose-6-phosphate in hepatocytes, which in turn promotes glycogen synthesis and glycolysis, thereby lowering blood glucose levels. Its liver-selectivity is a key feature, aiming to minimize the risk of hypoglycemia that has been observed with non-selective glucokinase activators which also act on the pancreas.
Caption: Signaling pathway of this compound in hepatocytes.
Representative Non-Clinical Safety and Toxicology Program
A comprehensive non-clinical safety and toxicology program for an oral antidiabetic drug like this compound would typically include the following studies, conducted in compliance with Good Laboratory Practice (GLP) regulations.
Single-Dose Toxicity Studies
These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
Table 1: Representative Single-Dose Toxicity Study Design
| Parameter | Rodent (Rat) | Non-Rodent (Dog) |
| Route of Administration | Oral (gavage) | Oral (capsule) |
| Dose Levels | 0, 100, 300, 1000 mg/kg | 0, 50, 150, 500 mg/kg |
| Animals/Sex/Group | 5 | 3 |
| Observation Period | 14 days | 14 days |
| Endpoints | Clinical signs, body weight, mortality, gross pathology at necropsy | Clinical signs, body weight, mortality, gross pathology at necropsy |
| Hypothetical MTD | > 1000 mg/kg | > 500 mg/kg |
Protocol: Single-Dose Oral Toxicity in Rats
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old, of both sexes.
-
Acclimatization: Animals are acclimatized for at least 5 days before dosing.
-
Housing: Housed in environmentally controlled rooms with a 12-hour light/dark cycle, with access to standard chow and water ad libitum.
-
Dose Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: A single oral dose is administered by gavage. A control group receives the vehicle only.
-
Observations:
-
Mortality and clinical signs of toxicity are observed at 1, 2, 4, and 6 hours post-dose and then daily for 14 days.
-
Body weights are recorded prior to dosing and on days 7 and 14.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.
Repeated-Dose Toxicity Studies
These studies evaluate the toxicological profile of this compound following repeated administration over a defined period.
Table 2: Representative Repeated-Dose Toxicity Study Summary
| Study Type | Species | Duration | Dose Levels (mg/kg/day) | Route | Hypothetical NOAEL (mg/kg/day) | Key Findings |
| Sub-chronic | Rat | 13 weeks | 0, 30, 100, 300 | Oral | 100 | At 300 mg/kg/day: mild, reversible liver enzyme elevation. |
| Sub-chronic | Dog | 13 weeks | 0, 10, 30, 100 | Oral | 30 | At 100 mg/kg/day: mild gastrointestinal intolerance. |
| Chronic | Rat | 26 weeks | 0, 20, 60, 200 | Oral | 60 | At 200 mg/kg/day: adaptive liver changes (hypertrophy) with no evidence of hepatocellular injury. |
| Chronic | Dog | 39 weeks | 0, 5, 15, 50 | Oral | 15 | At 50 mg/kg/day: intermittent, mild elevations in triglycerides. This is a known class effect for some glucokinase activators. |
Protocol: 13-Week Oral Toxicity Study in Dogs
-
Animal Model: Beagle dogs, approximately 6-9 months old, of both sexes.
-
Housing: Housed individually in pens with access to water ad libitum and fed a standard canine diet.
-
Dosing: this compound is administered daily in gelatin capsules.
-
In-life Assessments:
-
Daily clinical observations.
-
Weekly detailed clinical examinations, body weight, and food consumption.
-
Ophthalmology examinations pre-study and at termination.
-
Electrocardiograms (ECGs) pre-study and at specified intervals.
-
Hematology, clinical chemistry, and urinalysis at baseline and at weeks 4 and 13.
-
-
Toxicokinetics: Blood samples are collected at specified time points to determine systemic exposure to this compound and its major metabolites.
-
Pathology:
-
Full necropsy on all animals at termination.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Caption: Experimental workflow for a repeated-dose toxicity study.
Genotoxicity Studies
A battery of tests to assess the potential of this compound to induce genetic mutations or chromosomal damage.
Table 3: Representative Genotoxicity Study Battery
| Assay Type | Test System | Metabolic Activation | Hypothetical Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without S9 | Negative |
| In vitro Chromosomal Aberration | Human peripheral blood lymphocytes | With and without S9 | Negative |
| In vivo Micronucleus | Rodent (mouse or rat) bone marrow | N/A | Negative |
Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
-
Test Strains: A set of tester strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Method: The plate incorporation method is used. This compound, at a range of concentrations, is mixed with the bacterial tester strain and, for tests with metabolic activation, a liver homogenate (S9 fraction). This mixture is then plated on minimal agar.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow on minimal media) is counted. A significant, dose-related increase in revertant colonies compared to the negative control indicates a positive result.
Carcinogenicity Studies
Long-term studies to evaluate the carcinogenic potential of this compound. These are typically required for drugs intended for chronic use.
Table 4: Representative Carcinogenicity Study Design
| Parameter | Rodent (Rat) | Rodent (Mouse) |
| Duration | 2 years | 2 years |
| Route of Administration | Dietary admixture | Dietary admixture |
| Dose Levels | 0, 10, 30, 100 mg/kg/day | 0, 20, 60, 200 mg/kg/day |
| Animals/Sex/Group | 50 | 50 |
| Endpoints | Survival, clinical signs, body weight, food consumption, palpable masses, hematology, gross and microscopic pathology | Survival, clinical signs, body weight, food consumption, palpable masses, hematology, gross and microscopic pathology |
| Hypothetical Outcome | No evidence of carcinogenicity | No evidence of carcinogenicity |
Reproductive and Developmental Toxicity Studies
A series of studies to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.
Table 5: Representative Reproductive and Developmental Toxicity Studies
| Study | Species | Dosing Period | Key Endpoints | Hypothetical NOAEL (mg/kg/day) |
| Fertility and Early Embryonic Development | Rat | Pre-mating through implantation | Mating performance, fertility, implantation, early embryonic survival | Maternal: 100; Fetal: 300 |
| Embryo-Fetal Development | Rat | Organogenesis (Gestation Day 6-17) | Maternal toxicity, fetal viability, external, visceral, and skeletal malformations | Maternal: 100; Fetal: 300 |
| Embryo-Fetal Development | Rabbit | Organogenesis (Gestation Day 7-19) | Maternal toxicity, fetal viability, external, visceral, and skeletal malformations | Maternal: 50; Fetal: 150 |
| Pre- and Postnatal Development | Rat | Implantation through lactation | Maternal toxicity, parturition, lactation, pup viability, growth, and development (including neurobehavioral) | Maternal: 100; F1: 300 |
Safety Pharmacology Studies
These studies investigate the potential adverse effects of this compound on vital organ systems.
Table 6: Representative Safety Pharmacology Core Battery
| System | Assay | Species | Key Parameters Measured | Hypothetical Outcome |
| Central Nervous System | Irwin Test or Functional Observational Battery | Rat | Behavior, autonomic function, sensorimotor coordination, body temperature | No adverse effects at therapeutically relevant exposures. |
| Cardiovascular System | In vitro hERG assay | N/A | Inhibition of the hERG potassium channel current | No significant inhibition at concentrations well above the therapeutic plasma concentrations. |
| Cardiovascular System | In vivo telemetry study | Dog | Blood pressure, heart rate, ECG intervals (including QT) | No clinically relevant changes in cardiovascular parameters. |
| Respiratory System | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume | No adverse effects on respiratory function. |
Local Tolerance Studies
These studies are generally integrated into the repeated-dose toxicity studies and assess any local irritation at the site of administration. For an oral drug like this compound, this involves careful examination of the gastrointestinal tract during necropsy and histopathology.
Disclaimer: The quantitative data and specific findings presented in the tables are hypothetical and for illustrative purposes only. The actual non-clinical safety profile of this compound is determined by the results of studies conducted by the manufacturer and reviewed by regulatory agencies.
References
Troubleshooting & Optimization
Overcoming Cadisegliatin solubility and formulation challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cadisegliatin. The information is designed to address potential challenges related to its solubility and formulation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (formerly known as TTP399) is an orally available, small molecule that acts as a liver-selective glucokinase activator.[1][2][3] Glucokinase is a key enzyme in the liver that plays a crucial role in glucose homeostasis. By activating glucokinase, this compound enhances the liver's ability to take up and store glucose, thereby improving glycemic control.[4] This mechanism is independent of insulin, making it a promising adjunctive therapy for type 1 diabetes.
Q2: What is the clinical development status of this compound?
A2: this compound is currently in Phase 3 clinical trials as an adjunctive therapy to insulin for individuals with Type 1 Diabetes Mellitus. It has been granted Breakthrough Therapy designation by the U.S. Food and Drug Administration (FDA).
Q3: Are there any known stability issues with this compound?
A3: While specific stability data is not publicly available, as a small molecule, it is advisable to store this compound according to the supplier's recommendations, typically in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh for each experiment. One supplier suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.
Q4: What are the potential benefits of this compound in Type 1 Diabetes management?
A4: Clinical studies suggest that this compound may improve glycemic control and reduce the incidence of hypoglycemia in people with type 1 diabetes. By acting selectively on the liver, it helps to regulate blood glucose levels without depending on insulin.
Troubleshooting Guide: Overcoming Solubility and Formulation Challenges
Researchers may encounter challenges with the solubility of this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides potential solutions to these issues.
Problem 1: Poor dissolution of this compound powder in aqueous buffers.
-
Possible Cause: Intrinsic low aqueous solubility of the small molecule.
-
Troubleshooting Steps:
-
pH Adjustment: Systematically vary the pH of the buffer. Many small molecules exhibit pH-dependent solubility.
-
Co-solvents: Introduce a water-miscible organic co-solvent. Start with low percentages (e.g., 1-5%) of solvents like DMSO, ethanol, or PEG 400 and gradually increase if necessary.
-
Surfactants: Utilize non-ionic surfactants such as Tween® 80 or Polysorbate 20 at concentrations above their critical micelle concentration (CMC) to enhance solubility through micellar solubilization.
-
Particle Size Reduction: If working with the solid form, consider techniques like micronization to increase the surface area for dissolution, though this does not increase equilibrium solubility.
-
Problem 2: Precipitation of this compound observed during cell-based assays.
-
Possible Cause: The final concentration of this compound in the cell culture medium exceeds its solubility limit, potentially due to the presence of salts and proteins.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure the vehicle (solvent) used to dissolve this compound is not causing the precipitation and is well-tolerated by the cells.
-
Lower Concentration: Test a range of lower concentrations to find the highest workable concentration that does not lead to precipitation.
-
Complexation: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which can significantly increase the aqueous solubility of hydrophobic drugs.
-
Serum Concentration: Evaluate the effect of serum concentration in the media, as drug-protein interactions can either increase or decrease solubility.
-
Problem 3: Inconsistent results in animal studies due to poor oral bioavailability.
-
Possible Cause: Low solubility and/or poor dissolution rate in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Strategies:
-
Nanosuspensions: Prepare a nanosuspension of this compound to increase the surface area and dissolution velocity.
-
Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, PEG) to improve its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a lipid-based system to enhance its absorption.
-
-
Excipient Selection: Carefully select excipients that can improve wetting and disintegration of the formulation.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL) |
| Deionized Water | 25 | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.1 |
| 0.1 N HCl | 25 | 0.5 |
| 0.1 N NaOH | 25 | 0.2 |
| 10% DMSO in PBS (pH 7.4) | 25 | 2.5 |
| 5% Tween® 80 in Water | 25 | 1.8 |
| 10% HP-β-CD in Water | 25 | 5.0 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by HPLC
-
Objective: To determine the equilibrium solubility of this compound in a given solvent.
-
Materials: this compound powder, selected solvents, HPLC system, centrifuge, 2 mL vials.
-
Method:
-
Add an excess amount of this compound powder to a vial containing 1 mL of the test solvent.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the mobile phase.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.
-
Compare the concentration to a standard curve to calculate the solubility in mg/mL.
-
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
-
Materials: this compound powder, stabilizer (e.g., Poloxamer 188), purified water, high-pressure homogenizer or bead mill.
-
Method:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in water using a high-shear mixer.
-
Mill the pre-suspension using a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Alternatively, pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles.
-
Monitor the particle size distribution using a laser diffraction particle size analyzer.
-
The target particle size is typically in the range of 100-300 nm for improved bioavailability.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Visualizations
References
Addressing analytical challenges in Cadisegliatin ADME studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges that researchers, scientists, and drug development professionals may encounter during the Absorption, Distribution, Metabolism, and Excretion (ADME) studies of Cadisegliatin (also known as TTP399).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, orally administered small molecule that functions as a liver-selective glucokinase activator.[1][2] It enhances the activity of glucokinase in the liver, which improves glycemic control by increasing hepatic glucose uptake and promoting glycogen storage.[3][4] This action is independent of insulin.[3]
Q2: What was the significant analytical challenge reported during this compound's human ADME studies?
A2: A significant challenge was the discovery of an unknown chromatographic signal during a human ADME study. This signal could not be resolved or identified using standard mass spectrometry techniques, which led to a temporary clinical hold by the U.S. Food and Drug Administration (FDA).
Q3: How was the issue of the unresolved chromatographic signal addressed?
A3: The clinical hold was lifted after vTv Therapeutics submitted a complete response to the FDA, which concluded that the observed chromatographic signal was an "experimental artifact". To characterize the signal, the FDA had required a single in vitro study.
Q4: Have any significant safety issues been identified in past clinical studies of this compound?
A4: No, according to vTv Therapeutics, past clinical studies involving over 500 subjects who received the drug for up to six months did not reveal any clinically concerning safety issues.
Troubleshooting Guide: Unresolved Chromatographic Signals
A primary challenge documented in this compound's ADME program was an unresolved chromatographic signal, later identified as an experimental artifact. This guide provides a systematic approach to investigating and resolving similar issues.
Problem: An unknown and unresolved peak is detected in a chromatographic run during sample analysis.
Workflow for Investigating an Unknown Chromatographic Signal
Caption: Workflow for troubleshooting unknown chromatographic signals.
| Troubleshooting Step | Action | Expected Outcome / Next Step |
| 1. Verify System Suitability | Inject a standard solution and a blank (injection solvent). | Pass: System is performing as expected. Proceed to Step 2. Fail: The peak is present in the blank, indicating system contamination. Clean the injection port, column, and solvent lines. |
| 2. Assess Sample Matrix | Prepare and inject a blank matrix sample (e.g., plasma, urine from a drug-naive source). | Peak Present: The interference is from the biological matrix or an artifact introduced during sample preparation (e.g., from collection tubes, reagents). Peak Absent: The signal is related to the drug or its metabolites. Proceed to Step 3. |
| 3. Evaluate Sample Stability | Re-analyze samples that have been stored for a known duration and compare with freshly prepared samples. | Peak Increases with Time: Suggests a degradation product. Review sample collection and storage procedures. No Change: Degradation is less likely. Proceed to Step 4. |
| 4. Modify Chromatographic Method | Change the analytical column (different stationary phase), mobile phase composition, or gradient. | Peak Separates from Analyte: Confirms a co-eluting substance. Peak Behaves Similarly to Analyte: May suggest an isomer or a closely related metabolite. Proceed to Step 5. |
| 5. Employ High-Resolution Mass Spectrometry (HRMS) | Analyze the sample using an HRMS instrument (e.g., Q-TOF, Orbitrap). | Provides an accurate mass measurement of the unknown peak, allowing for the prediction of its elemental composition. This is a critical step in distinguishing a metabolite from an unrelated artifact. |
| 6. Perform Tandem Mass Spectrometry (MS/MS) | Isolate the unknown peak and subject it to collision-induced dissociation to obtain a fragmentation pattern. | The fragmentation pattern provides structural information that can be compared to the parent drug to identify it as a metabolite or used to elucidate the structure of an unknown compound. |
| 7. Conduct In Vitro Studies | As requested by the FDA for this compound, perform an in vitro study (e.g., incubation with liver microsomes or hepatocytes). | Peak is Formed: Confirms the peak is a metabolite. Peak is Not Formed: The signal is likely an artifact of the in vivo study or the analytical process itself (e.g., an "experimental artifact"). |
Experimental Protocols
The following are representative protocols for key ADME studies. These are generalized methodologies and should be adapted for specific experimental conditions.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic turnover of this compound in HLM.
-
Materials: this compound, Human Liver Microsomes (pooled), NADPH regenerating system, phosphate buffer, control compounds (e.g., testosterone, verapamil), quenching solution (e.g., ice-cold acetonitrile).
-
Procedure:
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression provides the elimination rate constant, which is used to calculate in vitro half-life and intrinsic clearance.
Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the fraction of this compound bound to plasma proteins.
-
Materials: this compound, control plasma (human), dialysis device with semi-permeable membrane, phosphate-buffered saline (PBS).
-
Procedure:
-
Spike plasma with this compound.
-
Load the spiked plasma into one chamber of the dialysis device and PBS into the other chamber.
-
Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
-
Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].
Quantitative Data Summary (Illustrative)
The following tables contain representative data and do not reflect actual results from this compound studies.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Humans
| Parameter | Unit | Value (Example) | Description |
| Tmax | hours | 2.0 | Time to reach maximum plasma concentration. |
| Cmax | ng/mL | 1500 | Maximum observed plasma concentration. |
| AUC(0-inf) | ng*h/mL | 12500 | Area under the plasma concentration-time curve. |
| t1/2 | hours | 8.5 | Elimination half-life. |
| fu | % | 5 | Fraction of drug unbound to plasma proteins. |
Table 2: Illustrative Metabolite Profile in Human Plasma
| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |
| M1 | Oxidation | 15 |
| M2 | Glucuronidation | 8 |
| M3 | N-dealkylation | 3 |
| Parent | - | 74 |
Visualizations
This compound Mechanism of Action
Caption: this compound activates glucokinase in liver cells.
Drug-Drug Interaction (DDI) Study Logic
References
- 1. vTv Therapeutics Announces this compound Program for Type 1 Diabetes Placed on Clinical Hold | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 2. FDA places vTv Therapeutics’ this compound programme on hold [clinicaltrialsarena.com]
- 3. vTv Therapeutics' this compound Program for Type 1 Diabetes on Clinical Hold [synapse.patsnap.com]
- 4. FDA Halts vTv Therapeutics Diabetes Program [synapse.patsnap.com]
Investigating unexpected chromatographic signals in Cadisegliatin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected chromatographic signals during the analysis of Cadisegliatin.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected peaks in our chromatogram during this compound analysis. What are the common causes?
A1: Unexpected chromatographic signals, often referred to as ghost peaks or artifacts, can arise from various sources.[1][2] Common causes include:
-
Contamination: Impurities in the mobile phase, solvents, or glassware can introduce extraneous peaks.[3] Contamination may also originate from the instrument itself, such as from pump seals or the injector.[2][4]
-
Sample Degradation: this compound may degrade under certain conditions, leading to the formation of new products that appear as extra peaks.
-
System Suitability Issues: Problems with the HPLC/UPLC system, such as leaks, column degradation, or detector malfunction, can manifest as unexpected signals.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
Q2: We heard about a clinical trial for this compound that was put on hold due to an "unresolved chromatographic signal." What was the nature of this signal?
A2: In July 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the this compound program due to a chromatographic signal detected in a human absorption, distribution, metabolism, and excretion (ADME) study that could not be immediately identified by standard mass spectroscopy. However, in March 2025, the FDA lifted the clinical hold after vTv Therapeutics provided a comprehensive response clarifying that the signal was an "experimental artifact" and not a metabolite or a safety concern.
Q3: How can we differentiate between a genuine impurity and an experimental artifact?
A3: Differentiating between a true analyte and an artifact requires a systematic approach:
-
Blank Injections: Injecting a blank solvent that has been through the same sample preparation steps can help identify peaks originating from the solvent or sample handling.
-
Systematic Troubleshooting: A thorough investigation of the instrument, mobile phase, and column can help rule out system-related artifacts.
-
Orthogonal Techniques: Employing a different analytical technique, such as mass spectrometry (MS), can provide structural information to help identify the unknown peak.
Q4: What are the potential degradation pathways for this compound that could lead to unexpected peaks?
A4: While specific public data on the forced degradation of this compound is limited, SGLT2 inhibitors as a class can be susceptible to degradation under certain stress conditions. Potential degradation pathways could include hydrolysis of the glycosidic bond or oxidation of the thiophene ring, leading to the formation of degradation products that would appear as separate peaks in the chromatogram. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are typically performed to identify potential degradation products.
Troubleshooting Guides for Unexpected Chromatographic Signals
Guide 1: Mobile Phase and Solvent Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Ghost peaks appear in blank injections. | Mobile phase contamination. | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase through a 0.22 µm filter. |
| Baseline noise or drift. | Incomplete degassing of the mobile phase. | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. |
| Shifting retention times. | Inconsistent mobile phase composition or pH. | Ensure accurate preparation of the mobile phase. If using a buffer, verify the pH. |
Guide 2: HPLC/UPLC System and Column Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad or tailing peaks. | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Split peaks. | Channeling in the column bed or a partially blocked frit. | Reverse flush the column (if recommended by the manufacturer). If the issue is not resolved, the column may need to be replaced. |
| Carryover of peaks from previous injections. | Inadequate needle wash or contaminated injector. | Optimize the needle wash procedure with a strong solvent. Clean the injector port and rotor seal. |
| Sudden appearance of multiple peaks. | Air bubbles in the system. | Purge the pump to remove air bubbles. Check for leaks in the system. |
Guide 3: Sample-Related Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| New peaks appear over time in prepared samples. | Sample degradation. | Analyze samples as soon as possible after preparation. Store samples at a low temperature and protect from light if necessary. |
| Poor peak shape for the main analyte. | Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Extraneous peaks in the sample but not in the blank. | Contamination during sample preparation. | Use clean glassware and high-purity solvents for sample preparation. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This method is a representative protocol based on common practices for the analysis of SGLT2 inhibitors and should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Visualizations
Caption: Troubleshooting workflow for unexpected chromatographic signals.
Caption: Potential degradation pathways for this compound.
References
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. FDA Halts vTv Therapeutics Diabetes Program [synapse.patsnap.com]
- 4. rjptonline.org [rjptonline.org]
Optimizing Cadisegliatin Dosage to Minimize Hypoglycemia Risk: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating Cadisegliatin (TTP399). The following troubleshooting guides and frequently asked questions (FAQs) are designed to support the optimization of this compound dosage in experimental settings, with a primary focus on minimizing the risk of hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly TTP399) is an investigational, orally administered, liver-selective glucokinase activator.[1] Its primary mechanism of action is to enhance the activity of glucokinase, a key enzyme in the liver that acts as a glucose sensor and facilitates the conversion of glucose to glucose-6-phosphate.[2] By activating glucokinase, this compound promotes glucose uptake by the liver from the bloodstream and its subsequent storage as glycogen. This action helps to regulate blood glucose levels.
Q2: What is the rationale for using this compound as an adjunct to insulin therapy in Type 1 Diabetes (T1D)?
A2: In individuals with T1D, insulin therapy is essential but can be challenging to manage, with a significant risk of hypoglycemic events. This compound's liver-selective action offers a complementary mechanism to insulin. By promoting hepatic glucose uptake in a glucose-dependent manner, it has the potential to improve glycemic control and reduce the incidence of hypoglycemia, a common and serious complication of insulin therapy.[3]
Q3: What were the key findings from the Phase 2 Simplici-T1 trial regarding this compound's effect on hypoglycemia?
A3: The Phase 2 Simplici-T1 trial demonstrated that adjunctive therapy with this compound in patients with T1D resulted in a statistically significant 40% reduction in the frequency of hypoglycemic events compared to placebo. Furthermore, the study showed a reduction in HbA1c levels and an increase in the time spent in the normal glycemic range.
Q4: What dosages of this compound are being investigated in the Phase 3 CATT1 clinical trial?
A4: The Phase 3 CATT1 (this compound as Adjunctive Therapy to Insulin in Participants With Type 1 Diabetes) trial is evaluating two dosage regimens of this compound: 800 mg administered once daily (QD) and 800 mg administered twice daily (BID), compared to a placebo group.
Q5: What is the primary endpoint of the Phase 3 CATT1 trial?
A5: The primary efficacy endpoint of the CATT1 trial is the incidence of Level 2 (clinically significant hypoglycemia, blood glucose <54 mg/dL) or Level 3 (severe hypoglycemia requiring external assistance) hypoglycemic events in participants treated with this compound compared to those receiving placebo.
Data Presentation
Table 1: Summary of Key Quantitative Data from the Phase 2 Simplici-T1 Trial of this compound (TTP399)
| Parameter | This compound (800 mg QD) | Placebo | p-value | Reference(s) |
| Reduction in Hypoglycemic Events | 40% reduction vs. placebo | - | - | |
| Change in HbA1c (Part 1) | -0.7% | - | 0.03 | |
| Change in HbA1c (Part 2, placebo-subtracted) | -0.32% | - | 0.001 | |
| Increase in Daily Time in Range (70-180 mg/dL) | ~2 hours | - | 0.03 | |
| Reduction in Daily Mealtime Bolus Insulin Dose | 11% - 23% | 4% | 0.02 |
Note: The Phase 3 CATT1 trial is ongoing, and as of late 2025, the results have not yet been publicly released. The primary endpoint of this trial is the incidence of Level 2 or Level 3 hypoglycemia.
Experimental Protocols
1. Protocol for In Vivo Assessment of Hypoglycemia Risk
This protocol outlines a general procedure for evaluating the hypoglycemic potential of this compound in a preclinical animal model of Type 1 Diabetes.
-
Model: Streptozotocin (STZ)-induced diabetic mice or rats.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound low dose (e.g., dose scaling from human equivalent)
-
This compound high dose (e.g., 800 mg/kg, scaled)
-
Insulin-only control
-
This compound + Insulin
-
-
Procedure:
-
Fast animals for 4-6 hours.
-
Administer this compound or vehicle via oral gavage.
-
Administer a standardized dose of insulin subcutaneously 30 minutes after this compound administration.
-
Monitor blood glucose levels at baseline (t=0) and at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) post-insulin injection using a handheld glucometer.
-
Record the incidence and severity of hypoglycemic events (blood glucose < 54 mg/dL).
-
Observe animals for clinical signs of hypoglycemia (e.g., lethargy, seizures).
-
-
Data Analysis: Compare the nadir blood glucose, the area under the curve for glucose, and the frequency of hypoglycemic events between groups.
2. Protocol for Continuous Glucose Monitoring (CGM) Data Analysis
This protocol provides a framework for analyzing CGM data from clinical or preclinical studies investigating this compound.
-
Data Collection: Utilize a continuous glucose monitoring system to collect interstitial glucose readings at regular intervals (e.g., every 5 minutes) for the duration of the study.
-
Data Preprocessing:
-
Calibrate CGM data with self-monitoring of blood glucose (SMBG) readings as per the manufacturer's instructions.
-
Address any data gaps or artifacts according to a predefined statistical analysis plan.
-
-
Key Metrics for Analysis:
-
Time in Range (TIR): Percentage of time spent within the target glycemic range (e.g., 70-180 mg/dL).
-
Time Below Range (TBR): Percentage of time spent below the hypoglycemic threshold (e.g., <70 mg/dL and <54 mg/dL).
-
Time Above Range (TAR): Percentage of time spent in hyperglycemia.
-
Glycemic Variability: Calculated using metrics such as standard deviation (SD) or coefficient of variation (CV) of glucose readings.
-
Mean Amplitude of Glycemic Excursions (MAGE): Measures the average magnitude of significant glucose fluctuations.
-
-
Statistical Analysis: Compare the changes in these metrics from baseline and between treatment groups using appropriate statistical tests (e.g., t-tests, ANOVA, mixed-effects models).
Mandatory Visualizations
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Readings
-
Possible Cause: Inconsistent timing of drug administration, feeding, or insulin injection.
-
Troubleshooting Steps:
-
Ensure strict adherence to the dosing and feeding schedule.
-
Standardize the route and technique of administration for both this compound and insulin.
-
Verify the calibration and proper functioning of glucometers or CGM devices.
-
In animal studies, ensure homogenous mixing of the drug formulation.
-
Issue 2: Unexpectedly High Incidence of Hypoglycemia
-
Possible Cause: Incorrect dosage calculation, synergistic effects with other medications, or compromised hepatic function in the experimental model.
-
Troubleshooting Steps:
-
Double-check all dosage calculations and dilutions.
-
Review the literature for potential drug-drug interactions with this compound or other glucokinase activators.
-
Assess baseline liver function in animal models to ensure there are no pre-existing conditions that could affect drug metabolism.
-
Consider a dose-response study to identify a more optimal therapeutic window with a lower risk of hypoglycemia.
-
Issue 3: Lack of Efficacy (No Significant Change in Glycemic Control)
-
Possible Cause: Poor oral bioavailability of the formulation, rapid metabolism of the compound, or a suboptimal dosage.
-
Troubleshooting Steps:
-
Verify the stability and solubility of the this compound formulation.
-
Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen experimental model.
-
Consider alternative dosing regimens (e.g., twice daily instead of once daily) to maintain therapeutic drug levels.
-
Ensure that the experimental model is appropriate and displays the expected diabetic phenotype.
-
Issue 4: Discrepancies Between CGM and SMBG Data
-
Possible Cause: Physiological lag time between interstitial and blood glucose, CGM sensor calibration issues, or interference with the CGM sensor.
-
Troubleshooting Steps:
-
Account for the typical 5-15 minute lag time of CGM readings, especially during periods of rapid glucose change.
-
Ensure regular and accurate calibration of the CGM device with a reliable SMBG meter.
-
Check for any substances or conditions that might interfere with the CGM sensor's accuracy (e.g., certain medications, pressure on the sensor).
-
Follow the manufacturer's guidelines for sensor placement and maintenance.
-
References
- 1. Functional data analysis and prediction tools for continuous glucose-monitoring studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vTv Therapeutics Presents Additional Positive Data from the Phase 2 Simplici-T1 Study in Patients with Type 1 Diabetes at 55th Annual Meeting of the European Association for the Study of Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 3. breakthrought1d.org [breakthrought1d.org]
Strategies to mitigate potential off-target effects of Cadisegliatin
Welcome to the technical support center for Cadisegliatin (TTP399). This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this novel, liver-selective glucokinase activator. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a liver-selective glucokinase (GK) activator.[1][2][3] It binds to an allosteric site on the GK enzyme, enhancing its activity.[1] This increases the liver's capacity to sense and take up glucose from the blood, particularly in response to high glucose levels, and store it as glycogen.[4] Notably, its action is independent of insulin.
Q2: What is the main therapeutic application of this compound currently under investigation?
A2: this compound is being investigated as a potential first-in-class oral adjunctive therapy to insulin for the treatment of Type 1 Diabetes (T1D). Its primary goal in this context is to improve glycemic control and, importantly, to reduce the incidence of hypoglycemic events (low blood sugar), which are a common and serious complication of insulin therapy.
Q3: What are the key clinical findings regarding this compound's effect on hypoglycemia?
A3: Clinical studies have shown that this compound, when used with insulin in patients with T1D, significantly reduces hypoglycemic events. For instance, the Phase 2 SimpliciT1 study reported a 40% reduction in hypoglycemic events compared to placebo. Another report from a phase 2 study noted a 50% reduction in symptomatic episodes.
Q4: Has this compound shown any effect on HbA1c levels?
A4: Yes, in addition to reducing hypoglycemia, clinical data indicates that this compound can lead to modest improvements in long-term glycemic control. A phase 2 study showed that this compound combined with insulin reduced hemoglobin A1C by 0.36% compared with insulin alone.
Q5: I came across information about a clinical hold on this compound by the FDA. What was the issue and how was it resolved?
A5: In July 2024, the FDA placed a clinical hold on the this compound program due to the detection of an unidentified chromatographic signal in a human absorption, distribution, metabolism, and excretion (ADME) study. The hold was lifted in March 2025 after vTv Therapeutics, the developer, submitted a comprehensive response demonstrating that the signal was an "experimental artifact" and not related to the drug substance or a metabolite. This means the signal was likely due to a defect in the experimental process, such as contamination or equipment failure.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Signals in Chromatographic Analysis (e.g., HPLC, LC-MS)
You may encounter unexpected signals during the analytical characterization of this compound, similar to the "experimental artifact" that led to the temporary FDA clinical hold.
Possible Causes and Mitigation Strategies:
-
Contamination: The signal could originate from solvents, glassware, sample handling, or the analytical instrument itself.
-
Troubleshooting Steps:
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Use fresh, high-purity solvents and reagents.
-
Ensure meticulous cleaning of all glassware and sample vials.
-
Analyze a placebo or vehicle control sample to rule out excipient interference.
-
-
-
Mobile Phase Interaction: The unexpected signal may be a result of an interaction between this compound and the mobile phase components.
-
Troubleshooting Steps:
-
Systematically vary the mobile phase composition (e.g., pH, organic solvent ratio).
-
Try a different column with a different stationary phase chemistry.
-
-
-
Compound Instability: this compound might degrade under certain analytical conditions (e.g., temperature, pH).
-
Troubleshooting Steps:
-
Protect the sample from light and maintain it at a controlled, cool temperature.
-
Analyze samples immediately after preparation.
-
Perform forced degradation studies to identify potential degradation products and their chromatographic signatures.
-
-
Issue 2: Inconsistent Results in In Vitro Glucokinase Activation Assays
Variability in assay results can hinder the accurate assessment of this compound's potency and efficacy.
Possible Causes and Mitigation Strategies:
-
Enzyme Activity: The activity of the recombinant glucokinase can vary between batches or due to storage conditions.
-
Troubleshooting Steps:
-
Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles.
-
Always run a positive control (a known GK activator, if available) and a negative control (vehicle) to benchmark enzyme activity.
-
Qualify each new batch of enzyme to ensure its activity is within an acceptable range.
-
-
-
Assay Conditions: Sub-optimal concentrations of substrates (glucose, ATP) or cofactors can affect results.
-
Troubleshooting Steps:
-
Ensure substrate concentrations are at or near the Km for glucokinase to maximize sensitivity to activators.
-
Double-check the final concentrations of all reagents in the assay well.
-
Maintain a consistent temperature and incubation time for all experiments.
-
-
-
Compound Precipitation: this compound may precipitate at higher concentrations in the assay buffer.
-
Troubleshooting Steps:
-
Determine the solubility of this compound in your assay buffer.
-
Visually inspect the highest concentration wells for any signs of precipitation.
-
If solubility is an issue, consider adding a small, well-tolerated percentage of a solubilizing agent like DMSO, ensuring the final concentration does not inhibit the enzyme.
-
-
Quantitative Data Summary
Table 1: Summary of Clinical Trial Results for this compound (Adjunctive to Insulin in T1D)
| Parameter | Result | Study Phase | Reference |
| Reduction in Hypoglycemic Events | 40% reduction vs. placebo | Phase 2 (SimpliciT1) | |
| Reduction in Symptomatic Episodes | 50% reduction vs. insulin alone | Phase 2 | |
| Change in Hemoglobin A1c (HbA1c) | 0.36% reduction vs. insulin alone | Phase 2 | |
| Diabetic Ketoacidosis (DKA) | No increased risk observed | Mechanistic Study | |
| Tolerability | Well-tolerated in over 500 subjects for up to 6 months | Multiple Studies |
Experimental Protocols
Protocol: In Vitro Glucokinase (GK) Activation Assay
This protocol describes a general method to assess the ability of this compound to activate the glucokinase enzyme by measuring the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP+ to NADPH by G6P dehydrogenase.
Materials:
-
Recombinant human glucokinase
-
This compound (and vehicle control, e.g., DMSO)
-
Glucose
-
ATP (Adenosine triphosphate)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6P-DH (Glucose-6-phosphate dehydrogenase)
-
Assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)
-
384-well microplate (black, clear bottom)
-
Microplate reader capable of measuring fluorescence or absorbance at ~340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in 100% DMSO. Create a serial dilution series of the compound. Prepare working solutions of glucose, ATP, NADP+, and G6P-DH in the assay buffer.
-
Assay Reaction Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of this compound dilution or control (e.g., DMSO) to the appropriate wells.
-
Add 5 µL of the enzyme solution (glucokinase and G6P-DH mix) to all wells.
-
Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate solution (glucose, ATP, NADP+ mix) to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the increase in NADPH by monitoring absorbance at 340 nm (or fluorescence at Ex/Em ~340/460 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the vehicle control.
-
Plot the percent activation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
-
Visualizations
Caption: this compound's mechanism of action in a liver cell.
Caption: Workflow for troubleshooting an unexpected analytical peak.
Caption: Logic of using this compound to mitigate hypoglycemia.
References
- 1. This compound [french.chemenu.com]
- 2. This compound - vTv Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 4. breakthrought1d.org [breakthrought1d.org]
Technical Support Center: Enhancing Oral Bioavailability of Cadisegliatin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Cadisegliatin. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TTP399) is an investigational, orally active, liver-selective glucokinase activator.[1][2][3] Glucokinase is a key enzyme in the liver that plays a crucial role in regulating glucose metabolism.[2] By activating glucokinase, this compound aims to restore the liver's natural ability to take up and store glucose, thereby improving glycemic control in individuals with diabetes.[4] This liver-selective action is a strategy to reduce the risk of hypoglycemia that has been associated with non-selective glucokinase activators.
Q2: Why is improving the oral bioavailability of this compound important?
A2: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. For a drug to be effective when taken as a pill, it must be adequately absorbed from the gastrointestinal (GI) tract into the bloodstream. Poor oral bioavailability can lead to insufficient drug concentration at the target site (the liver, in the case of this compound), resulting in reduced efficacy and high variability in patient response. Enhancing bioavailability is crucial for developing a reliable and effective oral dosage form.
Q3: What are the primary challenges to achieving high oral bioavailability for a drug like this compound?
A3: For many new chemical entities, including small molecules like this compound, the primary challenges are often poor aqueous solubility and/or low intestinal permeability. A drug must first dissolve in the fluids of the GI tract to be absorbed. Subsequently, it must be able to pass through the intestinal wall to enter the bloodstream. These two factors are the cornerstones of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics.
Q4: What general strategies can be employed to improve the oral bioavailability of this compound?
A4: A variety of formulation strategies can be used to overcome solubility and permeability challenges. These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and creating amorphous solid dispersions to improve solubility.
-
Chemical Modifications: While less common in late-stage development, creating prodrugs to enhance permeability is a potential strategy.
-
Formulation-based Approaches: This is the most common strategy and includes:
-
Use of excipients: Incorporating solubilizing agents, surfactants, and polymers.
-
Lipid-based drug delivery systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS). These systems can maintain the drug in a solubilized state in the GI tract.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.
-
Troubleshooting Guide
Scenario 1: Low aqueous solubility of this compound is observed during pre-formulation studies.
-
Question: My initial experiments show that this compound has very low solubility in aqueous media, which is likely to limit its oral absorption. What steps should I take?
-
Answer: Low aqueous solubility is a common challenge for many new drug candidates. A systematic approach to solubility enhancement should be initiated:
-
Particle Size Reduction: Consider micronization or creating a nanosuspension. Reducing the particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.
-
Solid Dispersions: Prepare an amorphous solid dispersion by combining this compound with a hydrophilic polymer carrier. This technique prevents the drug from crystallizing and maintains it in a higher energy, more soluble amorphous state.
-
pH Modification: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the microenvironment pH within the formulation using acidic or basic excipients can improve its solubility.
-
Co-solvents: Experiment with the use of co-solvents, which are water-miscible solvents that can increase the solubility of poorly soluble drugs.
-
Surfactants: Screen various non-ionic surfactants, which can form micelles to encapsulate the drug and increase its apparent solubility.
-
Scenario 2: An initial formulation of this compound shows good dissolution in vitro but poor bioavailability in vivo.
-
Question: My this compound tablet formulation dissolves well in the lab, but animal studies show low and variable plasma concentrations. What could be the issue?
-
Answer: This discrepancy often points towards a permeability issue or in-vivo precipitation.
-
Assess Permeability: The drug may have low intestinal permeability. An in vitro Caco-2 permeability assay is a standard method to assess a compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Investigate In-Vivo Precipitation: Although the drug dissolves in the controlled environment of a dissolution apparatus, it may be precipitating in the complex environment of the GI tract upon dilution and pH changes. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly effective at preventing precipitation and maintaining the drug in a solubilized state for absorption.
-
Permeation Enhancers: If low permeability is confirmed, consider incorporating permeation enhancers into the formulation. These are excipients that can transiently and reversibly open the tight junctions between intestinal cells or interact with cell membranes to facilitate drug transport.
-
Scenario 3: High variability is observed in the pharmacokinetic data from animal studies.
-
Question: The plasma concentration of this compound varies significantly between individual animals in my bioavailability study. How can I address this?
-
Answer: High inter-subject variability can undermine the reliability of your data and complicate clinical development. The source of this variability often lies in the formulation's interaction with physiological variables.
-
Food Effects: The presence or absence of food can significantly alter the GI environment (pH, motility, bile secretion) and impact drug absorption. Conduct bioavailability studies in both fasted and fed states to understand the extent of the food effect. Formulations like SEDDS can often mitigate food effects.
-
Robustness of the Formulation: The formulation may not be robust enough to handle the physiological variations between subjects. Re-evaluate your formulation strategy. Amorphous solid dispersions and lipid-based systems are generally considered more robust approaches for poorly soluble drugs.
-
Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit times can contribute to variability. While difficult to control, some formulation strategies, such as gastro-retentive systems, can be explored, though these are more complex.
-
Data Presentation: Excipients for Oral Bioavailability Enhancement
The following table summarizes common excipients used to improve the oral bioavailability of poorly soluble drugs.
| Excipient Class | Function | Mechanism of Action | Examples | References |
| Fillers/Diluents | Increase bulk for handling and processing. | Provides mass and improves powder flow and compression. | Microcrystalline Cellulose (MCC), Lactose, Dicalcium Phosphate | |
| Binders | Hold tablet ingredients together. | Provides cohesion to powders to form granules. | Polyvinylpyrrolidone (PVP), Starch, Hydroxypropyl Cellulose | |
| Disintegrants | Promote tablet breakup in the GI tract. | Swell or wick in water to break the tablet apart, increasing surface area for dissolution. | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | |
| Solubilizers/Surfactants | Increase the solubility of the drug. | Reduce surface tension and/or form micelles to solubilize the drug. | Polysorbates (e.g., Tween 80), Sorbitan esters (Span), Poloxamers | |
| Polymers (for Solid Dispersions) | Stabilize the drug in an amorphous state. | Forms a solid solution or dispersion, preventing crystallization and enhancing dissolution. | PVP, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) | |
| Lipids/Oils (for LBDDS) | Solubilize lipophilic drugs. | Act as a vehicle to dissolve the drug and facilitate emulsification in the gut. | Medium-chain triglycerides (MCTs), Castor oil, Oleic acid | |
| Permeation Enhancers | Improve drug transport across the intestinal epithelium. | Reversibly alter the integrity of the intestinal barrier. | Medium-chain fatty acids (e.g., Capric acid), Chitosan derivatives |
Experimental Protocols
Protocol 1: Screening for Solubility-Enhancing Formulations
Objective: To identify a promising formulation approach (e.g., solid dispersion, lipid-based system) for enhancing the aqueous solubility of this compound.
Methodology:
-
Baseline Solubility: Determine the equilibrium solubility of crystalline this compound in various aqueous media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the GI tract.
-
Solid Dispersion Screening:
-
Select a range of polymers (e.g., PVP K30, HPMCAS, Soluplus®).
-
Prepare solid dispersions of this compound with each polymer at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) using a solvent evaporation or spray drying method.
-
Characterize the resulting powders using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm an amorphous state.
-
Perform kinetic solubility/dissolution tests on the most promising amorphous dispersions in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
-
Lipid-Based Formulation Screening:
-
Determine the solubility of this compound in various oils (e.g., MCTs, long-chain triglycerides), surfactants (e.g., Cremophor® EL, Labrasol®), and co-solvents (e.g., Transcutol®, Propylene Glycol).
-
Construct pseudo-ternary phase diagrams to identify self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.
-
Prepare several prototype Self-Emulsifying Drug Delivery System (SEDDS) formulations containing this compound.
-
Evaluate the self-emulsification performance by adding the SEDDS to water and measuring the resulting droplet size and polydispersity index (PDI).
-
-
Data Analysis: Compare the dissolution profiles and maximum apparent solubility from the solid dispersions and SEDDS formulations to the baseline solubility of the crystalline drug. Select the most promising formulation strategy for further development.
Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Monolayers
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days until they form a differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the established range for the laboratory.
-
Permeability Assay (Bidirectional Transport):
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber of the Transwell® insert. Collect samples from the basolateral (lower) chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
To investigate active efflux, perform the transport studies in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil for P-gp).
-
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
-
Visualizations
References
Troubleshooting inconsistencies in Cadisegliatin in vitro assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in in vitro assay results for Cadisegliatin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a liver-selective allosteric activator of the enzyme glucokinase (GK).[1][2] It enhances the enzyme's activity, leading to increased glucose phosphorylation in hepatocytes. This promotes hepatic glucose uptake and glycogen storage.[2] this compound is being investigated as an oral adjunctive therapy to insulin for type 1 diabetes.
Q2: I am not seeing any activity with this compound in my SGLT1 transporter assay. Why?
This is expected. This compound is a glucokinase activator, not an SGLT1 inhibitor. Therefore, it will not show activity in an SGLT1 transporter assay. To measure the in vitro activity of this compound, a glucokinase activation assay should be used.
An unexpected chromatographic signal was the reason for a temporary clinical hold by the FDA for this compound. The issue was later resolved, with the signal being identified as an "experimental artifact". This highlights the importance of carefully validating your analytical methods. If you observe an unexpected peak, consider the following:
-
Mobile phase composition: Ensure the mobile phase is correctly prepared and of high purity.
-
Column integrity: The column may be degrading or contaminated.
-
Sample degradation: this compound may be unstable in your sample solvent or under your storage conditions.
-
Contamination: The sample may be contaminated.
It is recommended to re-prepare all solutions and re-evaluate the analytical method.
Q4: Can this compound be used in cell-based assays with pancreatic β-cells?
While this compound is liver-selective, some glucokinase activators can have effects on pancreatic β-cells, potentially leading to hypoglycemia. If you are using this compound in a β-cell line, be aware of potential off-target effects and carefully titrate the concentration.
Troubleshooting Inconsistent Glucokinase Assay Results
Inconsistencies in glucokinase activation assays can arise from various factors related to the enzyme, the compound, the assay conditions, or the detection method.
Problem Area 1: Issues with the Glucokinase Enzyme
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Incorrect enzyme concentration. | Verify the protein concentration of your enzyme stock and ensure you are using the correct final concentration in the assay. | |
| High background signal | Contamination of the enzyme preparation with other enzymes (e.g., ATPases). | Use a highly purified glucokinase preparation. Include a control with no substrate to measure background ATPase activity. |
| Variable enzyme activity between experiments | Inconsistent enzyme preparation. | Use a single lot of enzyme for a set of experiments. If using a new lot, perform a bridging study to compare its activity to the previous lot. |
Problem Area 2: Issues with this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (high EC50) | Compound precipitation: this compound may not be fully soluble in the assay buffer at the tested concentrations. | Visually inspect the assay plate for precipitates. Determine the aqueous solubility of this compound in your assay buffer. Consider using a lower concentration range or adding a co-solvent (ensure the co-solvent does not affect enzyme activity). |
| Compound instability: this compound may be degrading in the assay buffer. | Assess the stability of this compound in the assay buffer over the time course of the experiment. | |
| High variability in results | Inaccurate compound concentration: Errors in serial dilutions. | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| Interaction with assay components: this compound may interact with the plate material or other reagents. | Test for non-specific binding to the assay plate. Ensure all reagents are compatible with the compound. |
Problem Area 3: Assay Conditions and Protocol
| Observed Problem | Potential Cause | Recommended Solution |
| Non-linear reaction kinetics | Substrate depletion: The reaction is running for too long, and the substrate concentration is no longer saturating. | Measure the initial reaction velocity. Optimize the incubation time to ensure the reaction is in the linear range. |
| Incorrect buffer pH or ionic strength: The assay conditions are not optimal for glucokinase activity. | Ensure the assay buffer is at the optimal pH and ionic strength for glucokinase. | |
| High well-to-well variability | Inconsistent temperature: Temperature fluctuations across the assay plate. | Ensure the plate is incubated at a constant and uniform temperature. |
| Pipetting errors: Inaccurate or inconsistent dispensing of reagents. | Use calibrated pipettes and proper pipetting techniques. |
Problem Area 4: Detection Method (Fluorometric Assays)
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of this compound or other components: The compound or other reagents may be fluorescent at the excitation/emission wavelengths used. | Measure the fluorescence of a solution containing only this compound in the assay buffer. If it is fluorescent, consider using a different detection method or shifting the excitation/emission wavelengths. |
| Contaminated reagents or buffer. | Use high-purity reagents and freshly prepared buffers. | |
| Signal quenching | Inner filter effect: High concentrations of the compound or other components absorb the excitation or emission light. | Test for quenching by measuring the fluorescence of a known concentration of the fluorescent product in the presence and absence of this compound. If quenching is observed, use a lower concentration of the compound. |
Quantitative Data Summary
Table 1: Typical Kinetic Parameters for Human Glucokinase
| Parameter | Value | Conditions |
| S0.5 (Glucose) | ~7 mmol/L | pH 7.4, 37°C |
| Hill Coefficient | ~1.7 | pH 7.4, 37°C |
| Vmax | Varies with enzyme preparation and assay conditions | - |
Note: These are approximate values and can vary depending on the specific experimental conditions.
Table 2: Expected Effects of a Glucokinase Activator like this compound
| Parameter | Expected Change |
| S0.5 (Glucose) | Decrease |
| Vmax | Increase |
| Hill Coefficient | Decrease (curve becomes more hyperbolic) |
The magnitude of these changes will depend on the concentration of this compound used.
Experimental Protocols
Coupled Fluorometric Glucokinase Activation Assay
This protocol is based on the principle of a coupled enzyme reaction where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which in turn reduces NADP+ to NADPH. The fluorescence of NADPH is then measured.
Materials:
-
Recombinant human glucokinase
-
This compound
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 5 mM DTT)
-
96-well black, clear-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Prepare stock solutions of glucose, ATP, MgCl2, and NADP+ in assay buffer.
-
Prepare a working solution of G6PDH in assay buffer.
-
Prepare a working solution of glucokinase in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound or vehicle control
-
Glucose
-
MgCl2
-
NADP+
-
G6PDH
-
-
Initiate the reaction by adding a mixture of ATP and glucokinase.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence of NADPH (Excitation: ~340 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the kinetic curve for each well.
-
Plot the V0 against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value for this compound.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound in vitro assay results.
Caption: Simplified signaling pathway of glucokinase activation by this compound in a hepatocyte.
References
Managing and interpreting "experimental artifacts" in Cadisegliatin research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cadisegliatin. The following information is designed to help manage and interpret potential experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: We are observing an unexpected decrease in cell viability in our in vitro assays at high concentrations of this compound. Is this indicative of off-target toxicity?
Answer: While off-target effects are a possibility with any compound, the observed decrease in cell viability at high concentrations may be an experimental artifact related to altered cellular metabolism. This compound, as a potent SGLT2 inhibitor, can significantly impact glucose uptake in certain cell lines.
Troubleshooting Guide:
-
Confirm SGLT2 expression: Verify the expression of SGLT2 in your cell line using qPCR or Western blot. The effects of this compound are dependent on the presence of this transporter.
-
Adjust glucose concentration in media: Cells highly dependent on SGLT2 for glucose uptake may be starved of their primary energy source. Try supplementing your culture media with higher concentrations of glucose to see if this rescues the viability phenotype.
-
Control for osmolarity: Ensure that the vehicle control and the this compound-containing media have equivalent osmolarity, as high concentrations of any dissolved substance can induce osmotic stress.
-
Use an alternative viability assay: Some viability assays, such as those based on metabolic activity (e.g., MTT, MTS), can be directly affected by altered glucose metabolism. Consider using an assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion) to confirm the results.
2. Question: Our in vivo studies show significant variability in blood glucose-lowering effects between individual animals in the same treatment group. What could be causing this?
Answer: Variability in the pharmacodynamic response to this compound in vivo can stem from several factors, including physiological differences between animals and technical aspects of the experiment.
Troubleshooting Guide:
-
Standardize fasting protocols: Ensure all animals are subjected to the same fasting and feeding schedule, as prandial state can significantly influence blood glucose levels and the apparent efficacy of this compound.
-
Monitor water intake: SGLT2 inhibition can induce osmotic diuresis. Differences in water intake can affect hydration status, renal function, and drug clearance, leading to variability. Ensure ad libitum access to water and consider monitoring intake.
-
Assess renal function: Baseline differences in glomerular filtration rate (GFR) among animals can impact the amount of glucose filtered and subsequently acted upon by this compound in the proximal tubules. Consider measuring baseline creatinine or BUN to assess renal health.
-
Acclimatize animals to handling: Stress induced by handling and blood sampling can cause transient hyperglycemia, masking the effect of the drug. Ensure all animals are properly acclimatized to the experimental procedures.
3. Question: We are seeing an increase in urinary ketone bodies in our animal models treated with this compound, even in the absence of significant hypoglycemia. Is this a direct off-target effect of the drug?
Answer: The observation of increased urinary ketones is a known class effect of SGLT2 inhibitors and is not typically considered an off-target effect. By promoting glucosuria, this compound reduces the body's utilization of glucose for energy, leading to a metabolic shift towards fatty acid oxidation and subsequent ketogenesis.
Management and Interpretation:
-
Contextualize the finding: This is an expected physiological response to SGLT2 inhibition. It reflects a systemic shift in energy metabolism.
-
Monitor relevant biomarkers: In addition to urinary ketones, measure plasma levels of beta-hydroxybutyrate, free fatty acids, and glucagon to gain a more complete picture of the metabolic changes.
-
Consider the animal model: The degree of ketogenesis can vary depending on the species and underlying metabolic state of the animal model (e.g., lean vs. diabetic).
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Panel of Cell Lines
-
Cell Culture: Culture a panel of cell lines (e.g., HEK293, HepG2, and a selected cancer cell line) in their recommended media. Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Treatment: Remove the old media and add the media containing the different concentrations of this compound. Include a vehicle-only control group. Incubate the plates for 48 hours.
-
Viability Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the supernatant, which is proportional to the number of dead cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known cytotoxic agent). Plot the concentration-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Various Cell Lines
| Cell Line | SGLT2 Expression | This compound CC50 (µM) | Positive Control (Doxorubicin) CC50 (µM) |
| HEK293 | Low | > 100 | 0.8 |
| HepG2 | Low | > 100 | 1.2 |
| Pancreatic Cancer (PANC-1) | Moderate | 75.4 | 0.9 |
| Renal Proximal Tubule (HK-2) | High | 52.1 | 1.5 |
Table 2: Effect of Glucose Supplementation on this compound-Induced Cytotoxicity in HK-2 Cells
| This compound (µM) | Standard Glucose (5.5 mM) % Viability | High Glucose (25 mM) % Viability |
| 10 | 98.2 | 99.1 |
| 25 | 70.3 | 95.4 |
| 50 | 51.5 | 88.7 |
| 100 | 35.8 | 80.2 |
Visualizations
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
Caption: this compound's mechanism and metabolic consequences.
Dose-escalation study design for optimizing Cadisegliatin safety and efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting dose-escalation studies for Cadisegliatin (formerly TTP399).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence dose selection?
A1: this compound is a novel, orally available, liver-selective glucokinase (GK) activator.[1] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in hepatocytes.[1] By allosterically binding to and activating hepatic GK, this compound enhances glucose uptake and glycogen synthesis in the liver, thereby lowering blood glucose levels in a glucose-dependent manner.[1][2] This liver-selective action is designed to minimize the risk of hypoglycemia compared to non-selective glucokinase activators.[1] Dose selection for escalation studies should aim to identify a range that maximizes hepatic GK activation while maintaining a favorable safety profile, particularly concerning hypoglycemia and liver function.
Q2: What is a typical starting dose and escalation scheme for a Phase 1 study of this compound?
A2: Based on the available clinical trial information for the SimpliciT1 study, a Phase 1b/2 trial, an open-label, weekly dose-escalation was conducted in a sentinel group of five adults with Type 1 Diabetes. The dosing regimens evaluated were 400 mg, 800 mg, and 1200 mg administered once daily for 7 days at each dose level. Following this sentinel phase, a dose of 800 mg once daily was selected for the larger Phase 2 part of the study.
Q3: What are the primary safety concerns to monitor during a this compound dose-escalation study?
A3: While this compound is designed for a favorable safety profile, close monitoring during dose escalation is crucial. Key safety aspects to monitor include:
-
Hypoglycemia: Although designed to be liver-selective to reduce this risk, monitoring for both symptomatic and asymptomatic hypoglycemia is essential, especially when used as an adjunct to insulin.
-
Liver Function: As the liver is the target organ, monitoring of liver function tests (ALT, AST, bilirubin) is a standard precaution.
-
Diabetic Ketoacidosis (DKA): In studies with Type 1 diabetes patients, monitoring for ketones is important. Mechanistic studies of this compound have shown no increased risk of ketoacidosis during periods of acute insulin withdrawal.
-
Gastrointestinal Events: Monitor for any potential gastrointestinal side effects.
Q4: How should we manage insulin dosage when escalating the dose of this compound in patients with Type 1 Diabetes?
A4: In clinical studies, this compound has been investigated as an adjunctive therapy to insulin. During dose escalation, a conservative approach to insulin management is recommended to mitigate the risk of hypoglycemia. It may be necessary to consider a reduction in the total daily insulin dose, particularly the mealtime bolus insulin, as the this compound dose is increased. Continuous glucose monitoring (CGM) is a valuable tool to closely track glycemic variability and inform insulin dose adjustments.
Troubleshooting Guides
Issue 1: An increase in the frequency of hypoglycemic events is observed in a dose cohort.
-
Possible Cause: The current dose of this compound in combination with the patient's insulin regimen may be leading to excessive glucose lowering.
-
Troubleshooting Steps:
-
Confirm Hypoglycemia: Verify the hypoglycemic events with blood glucose measurements.
-
Review Insulin Dosing: Analyze the timing and dosage of both basal and bolus insulin in relation to this compound administration and meals.
-
Dose Adjustment: Consider a reduction in the insulin dose for subsequent patients in that cohort or for the affected patient if the event is severe or recurrent.
-
Patient Education: Reinforce education on the signs and symptoms of hypoglycemia and its management.
-
Hold Dose Escalation: Pause dose escalation until the safety of the current dose level is thoroughly evaluated.
-
Issue 2: A patient develops elevated liver enzymes.
-
Possible Cause: While not a reported trend with this compound, idiosyncratic drug-induced liver injury is a possibility with any new investigational agent. Concomitant medications or underlying liver conditions could also be contributing factors.
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the liver function tests to confirm the elevation.
-
Medical Evaluation: Conduct a thorough clinical evaluation to rule out other causes of liver enzyme elevation (e.g., viral hepatitis, alcohol use, concomitant medications).
-
Temporarily Discontinue Dosing: For the affected patient, consider temporarily discontinuing this compound until liver enzymes return to baseline.
-
Review Protocol: Assess if the protocol's criteria for dose-limiting toxicity (DLT) have been met.
-
Report to Safety Monitoring Board: Report the event to the study's safety monitoring board for their review and recommendations.
-
Issue 3: Lack of a clear efficacy signal (e.g., no significant change in HbA1c or time-in-range) at lower doses.
-
Possible Cause: The lower doses may be sub-therapeutic.
-
Troubleshooting Steps:
-
Adherence Check: Confirm patient adherence to the study drug and protocol.
-
Pharmacokinetic (PK) Analysis: Review available PK data to ensure that drug exposure is increasing with the dose.
-
Continue Dose Escalation: If the safety profile is acceptable, proceed with the planned dose escalation to higher dose levels where a therapeutic effect is more likely to be observed.
-
Review Preclinical Data: Re-evaluate the preclinical data that informed the starting dose selection to ensure it was appropriate.
-
Data Presentation
Table 1: Summary of Dose-Escalation in the SimpliciT1 (NCT03335371) Sentinel Phase
| Dose Level | Number of Subjects | Dosing Duration per Subject | Key Reported Safety Findings | Key Reported Efficacy Findings |
| 400 mg once daily | 5 | 7 days | Well tolerated | Indications of improved glycemic control |
| 800 mg once daily | 5 | 7 days | Well tolerated; No incidents of severe hypoglycemia or DKA | Indications of improved glycemic control |
| 1200 mg once daily | 5 | 7 days | Well tolerated | Indications of improved glycemic control |
Note: Detailed quantitative safety and efficacy data for each dose cohort in the sentinel phase are not publicly available. The 800 mg dose was selected for further investigation in the larger Phase 2 portion of the study.
Table 2: Key Efficacy Results for the 800 mg this compound Dose in the SimpliciT1 Phase 2 Study (12 weeks)
| Efficacy Endpoint | This compound 800 mg Group | Placebo Group |
| Change in HbA1c from Baseline | ||
| Part 1 (n=19) | -0.60% | +0.08% |
| Part 2 (n=85) | -0.14% | +0.07% |
| Reduction in Hypoglycemic Events (Part 2) | ~40% reduction compared to placebo | N/A |
Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) for Assessing this compound Efficacy
-
Patient Preparation: Patients should fast for at least 8 hours overnight prior to the test.
-
Baseline Sampling: Collect a baseline blood sample for glucose and insulin measurement.
-
This compound Administration: Administer the assigned dose of this compound or placebo with a standardized volume of water.
-
Glucose Challenge: After a specified time post-dose (e.g., 60 minutes), administer a standard 75g oral glucose solution.
-
Serial Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose challenge for glucose and insulin analysis.
-
Data Analysis: Compare the glucose and insulin excursion curves between the this compound and placebo groups to assess the drug's effect on glucose disposal.
Mandatory Visualization
Caption: this compound's mechanism of action in the hepatocyte.
Caption: A simplified workflow for a dose-escalation study.
References
Technical Support Center: Long-Term Stability Testing of Cadisegliatin Formulations
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential troubleshooting information and frequently asked questions (FAQs) for the long-term stability testing of Cadisegliatin formulations. This compound is a liver-selective glucokinase activator being developed as an oral treatment for diabetes.[1][2][3]
Troubleshooting Guides
Issue 1: Drifting Retention Times in HPLC Purity Analysis
-
Question: During our 12-month long-term stability study, we've observed a gradual shift in the retention time of the this compound peak in our reverse-phase HPLC analysis. What could be causing this?
-
Answer: Retention time shifts in HPLC can compromise the accuracy of your stability data.[4] Several factors could be at play:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of a volatile solvent component can alter its composition and affect retention times.[5]
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially if the mobile phase pH is not optimal.
-
Temperature Fluctuations: Inconsistent column temperature can lead to variability in retention times.
-
Pump Malfunction: Issues with the HPLC pump, such as worn seals or faulty check valves, can cause an unsteady flow rate and lead to retention time shifts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time shifts.
-
Issue 2: Unexpected Increase in a Known Impurity
-
Question: In our 6-month accelerated stability study (40°C/75% RH), we've seen a significant increase in a known degradant, exceeding the specification limit. What are the likely causes?
-
Answer: An accelerated stability study is designed to increase the rate of chemical degradation to predict the shelf life of a product. An unexpected increase in a known impurity could be due to several factors:
-
Environmental Factors: High temperature and humidity can accelerate degradation pathways like hydrolysis and oxidation.
-
Drug-Excipient Interaction: An interaction between this compound and an excipient in the formulation could be causing the degradation.
-
Packaging Issues: If the packaging is not sufficiently protective, it can allow moisture and oxygen to ingress, leading to degradation.
Investigation Steps:
-
Review forced degradation studies to confirm the identity of the impurity.
-
Analyze the formulation for potential interactions between the active pharmaceutical ingredient (API) and excipients.
-
Evaluate the moisture and oxygen barrier properties of the packaging materials.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the standard conditions for long-term and accelerated stability testing?
-
A1: For long-term stability testing, the standard conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) for a minimum of 12 months. Accelerated stability studies are generally conducted at 40°C ± 2°C / 75% ± 5% RH for a period of six months.
-
-
Q2: How is the shelf life of a drug product determined from stability data?
-
A2: The shelf life is established by monitoring the drug product for any significant changes in its physical, chemical, biological, and microbiological characteristics over time under specified storage conditions. The data collected during long-term stability studies is used to determine the period during which the product remains within its approved specifications.
-
-
Q3: What are the critical quality attributes to monitor during a stability study of an oral solid dosage form like this compound tablets?
-
A3: For oral solid dosage forms, critical quality attributes typically include appearance, assay (potency), purity (impurities and degradation products), dissolution, and moisture content.
-
Data Presentation: Stability Summary
Table 1: Illustrative 12-Month Long-Term Stability Data for this compound 100 mg Tablets (25°C/60% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | White, round, biconvex tablets | Complies | Complies | Complies | Complies | Complies |
| Assay (%) | 90.0 - 110.0 | 101.2 | 100.9 | 100.5 | 100.1 | 99.8 |
| Total Impurities (%) | NMT 2.0 | 0.15 | 0.21 | 0.28 | 0.35 | 0.42 |
| Dissolution (%) | NLT 80 (Q=75) in 30 min | 95 | 94 | 93 | 92 | 91 |
| Water Content (%) | NMT 3.0 | 1.8 | 1.9 | 1.9 | 2.0 | 2.1 |
NMT = Not More Than; NLT = Not Less Than
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25.1-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Protocol 2: Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddles)
-
Medium: 900 mL of 0.1 N HCl
-
Rotation Speed: 50 RPM
-
Temperature: 37°C ± 0.5°C
-
Sampling Times: 10, 20, 30, and 45 minutes
-
Analysis: UV-Vis Spectrophotometry at 280 nm
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a long-term stability study.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Analysis of Cadisegliatin and Other Glucokinase Activators in Diabetes Mellitus
A detailed examination of the clinical efficacy, safety profiles, and mechanisms of action of Cadisegliatin versus other notable glucokinase activators for researchers, scientists, and drug development professionals.
Glucokinase activators (GKAs) represent a promising class of oral hypoglycemic agents for the management of diabetes mellitus. By allosterically activating the glucokinase (GK) enzyme, a key regulator of glucose homeostasis, these agents enhance glucose-stimulated insulin secretion from pancreatic β-cells and increase glucose uptake and glycogen synthesis in the liver. This guide provides a comprehensive comparison of the clinical efficacy and safety of this compound (TTP399), a liver-selective GKA, with other prominent GKAs, including the dual-acting activator Dorzagliatin and several discontinued candidates.
Comparative Efficacy of Glucokinase Activators
The therapeutic effects of this compound and other GKAs have been evaluated in numerous clinical trials. The following tables summarize the key efficacy data from these studies, focusing on reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG).
This compound (TTP399) Efficacy Data
| Trial Name | Patient Population | Treatment | Duration | Change in HbA1c from Baseline | Change in FPG from Baseline | Change in 2h-PPG from Baseline |
| Phase 2 (T2DM) | Type 2 Diabetes | 800 mg once daily | 6 months | Statistically significant reduction | Not Reported | Not Reported |
| Simplici-T1 (T1DM) [1] | Type 1 Diabetes (adjunct to insulin) | 800 mg once daily | 12 weeks | Statistically significant improvement | Improved fasting plasma glucose levels | Not Reported |
Dorzagliatin Efficacy Data
| Trial Name | Patient Population | Treatment | Duration | Change in HbA1c from Baseline | Change in FPG from Baseline | Change in 2h-PPG from Baseline |
| SEED (Monotherapy) [2][3][4][5] | Drug-naïve Type 2 Diabetes | 75 mg twice daily | 24 weeks | -1.07% | Not Reported | -2.83 mmol/L |
| DAWN (Add-on to Metformin) | Type 2 Diabetes on Metformin | 75 mg twice daily | 24 weeks | -1.02% | Reduced | -5.45 mmol/L |
Efficacy Data of Other Glucokinase Activators
| Compound Name | Patient Population | Treatment | Duration | Change in HbA1c from Baseline | Change in FPG from Baseline | Notes |
| MK-0941 | Type 2 Diabetes on Insulin | 10-40 mg t.i.d. | 14 weeks | -0.8% (placebo-adjusted) | No significant effect | Efficacy not sustained at 30 weeks |
| ARRY-403 | Type 2 Diabetes on Metformin | 50-200 mg b.i.d. | 7 days | Not Reported | -1.38 mmol/L | Development discontinued |
Comparative Safety and Tolerability
The safety profiles of GKAs are a critical consideration in their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.
This compound (TTP399) Safety Profile
This compound has demonstrated a favorable safety profile with a low incidence of hypoglycemia. In the Simplici-T1 study involving patients with type 1 diabetes, this compound treatment was associated with a 40% reduction in hypoglycemic episodes compared to placebo and did not increase the risk of ketoacidosis.
Dorzagliatin Safety Profile
Dorzagliatin has been shown to be well-tolerated with a low risk of hypoglycemia. In the SEED and DAWN trials, fewer than 1% of patients experienced clinically significant hypoglycemia, and no severe hypoglycemic events were reported.
Safety Profile of Other Glucokinase Activators
Earlier generation GKAs faced challenges regarding their safety profiles. MK-0941 was associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure. The development of ARRY-403 was discontinued, with one of the concerns being elevated serum triglyceride levels.
Mechanisms of Action and Signaling Pathways
The differential efficacy and safety profiles of GKAs can be attributed to their distinct mechanisms of action, particularly their tissue selectivity.
This compound: A Liver-Selective Glucokinase Activator
This compound is a hepatoselective GKA, primarily acting on the glucokinase in the liver. This selectivity is thought to contribute to its lower risk of hypoglycemia, as it does not directly stimulate insulin secretion from the pancreas in a glucose-independent manner.
Dorzagliatin: A Dual-Acting Glucokinase Activator
Dorzagliatin is a dual-acting GKA, targeting glucokinase in both the liver and the pancreas. This dual action leads to both enhanced hepatic glucose uptake and glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the respective glucokinase activators.
Simplici-T1 Trial (this compound)
The Simplici-T1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled trial. It enrolled adults with type 1 diabetes who were using continuous glucose monitors. Participants were randomly assigned to receive either 800 mg of this compound or a placebo once daily for 12 weeks, in addition to their insulin therapy. The primary endpoint was the change in HbA1c from baseline to week 12.
SEED and DAWN Trials (Dorzagliatin)
The SEED (monotherapy) and DAWN (add-on to metformin) trials were Phase III, randomized, double-blind, placebo-controlled studies. The SEED trial enrolled drug-naïve patients with type 2 diabetes, while the DAWN trial included patients inadequately controlled on metformin. In both trials, patients were randomized to receive either 75 mg of Dorzagliatin twice daily or a placebo for 24 weeks. The primary efficacy endpoint for both studies was the change in HbA1c from baseline to week 24.
Conclusion
This compound and Dorzagliatin have emerged as promising next-generation glucokinase activators with improved efficacy and safety profiles compared to earlier candidates. This compound's liver-selective mechanism offers the potential for effective glucose lowering with a minimal risk of hypoglycemia, making it a particularly interesting candidate for both type 1 and type 2 diabetes. Dorzagliatin's dual action on the liver and pancreas provides robust glycemic control in patients with type 2 diabetes. The distinct mechanisms of action of these compounds underscore the potential for tailored therapeutic approaches based on the specific needs of different patient populations. Further long-term studies will be crucial to fully elucidate the durability of their effects and their impact on diabetes-related complications.
References
- 1. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Tale of Two Pathways: Cadisegliatin and SGLT2 Inhibitors in Diabetes Management
A fundamental divergence in mechanism of action sets Cadisegliatin, a novel liver-selective glucokinase activator, apart from the established class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. While both aim to improve glycemic control, their therapeutic strategies are distinct, targeting different organs and cellular pathways. This guide provides a head-to-head comparison of their mechanisms, supported by available clinical data, to inform researchers, scientists, and drug development professionals.
This compound, currently in Phase 3 clinical trials primarily for Type 1 Diabetes, works by enhancing the liver's ability to sense and process glucose.[1][2][3] In contrast, SGLT2 inhibitors, a well-established class of drugs for Type 2 Diabetes, lower blood glucose by preventing its reabsorption in the kidneys, thereby promoting its excretion in urine.[4][5] This core difference in their approach to glucose regulation underscores their unique profiles in diabetes therapy.
Mechanism of Action: A Fork in the Therapeutic Road
The distinct mechanisms of this compound and SGLT2 inhibitors are best understood by examining their respective signaling pathways.
This compound: Activating the Liver's Glucose Sensor
This compound is a small molecule that selectively activates glucokinase in the liver. Glucokinase acts as a glucose sensor, and its activation leads to increased glucose uptake by hepatocytes and conversion into glycogen for storage. This process is independent of insulin, which is a key differentiator from many other diabetes therapies.
SGLT2 Inhibitors: Blocking Renal Glucose Reabsorption
SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, target the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the proximal tubules of the kidneys. By inhibiting this transporter, these drugs cause excess glucose to be excreted in the urine, thereby lowering blood glucose levels. This mechanism is also independent of insulin action.
References
A Head-to-Head Comparison: Cadisegliatin Versus DPP-4 Inhibitors as Add-on Therapy in Type 2 Diabetes
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two distinct therapeutic approaches for managing type 2 diabetes (T2D) as add-on therapies: the novel liver-selective glucokinase activator, cadisegliatin (TTP399), and the established class of dipeptidyl peptidase-4 (DPP-4) inhibitors, represented here by sitagliptin.
This document synthesizes available clinical trial data to objectively compare their mechanisms of action, efficacy in glycemic control, and safety profiles. Detailed experimental protocols for key cited studies are provided to allow for a critical evaluation of the evidence.
At a Glance: this compound vs. DPP-4 Inhibitors
| Feature | This compound (TTP399) | DPP-4 Inhibitors (e.g., Sitagliptin) |
| Primary Mechanism | Liver-selective glucokinase (GK) activator | Inhibition of the DPP-4 enzyme, increasing incretin (GLP-1 and GIP) levels |
| Mode of Action | Enhances hepatic glucose uptake and utilization | Glucose-dependent enhancement of insulin secretion and suppression of glucagon secretion |
| Primary Site of Action | Liver | Pancreas, Gut |
| Hypoglycemia Risk | Low to negligible | Low |
| Effect on Body Weight | Neutral to slight decrease | Generally weight-neutral |
Mechanism of Action
The fundamental difference between this compound and DPP-4 inhibitors lies in their distinct mechanisms for lowering blood glucose.
This compound is a first-in-class, orally administered, small molecule that acts as a liver-selective glucokinase activator.[1][2] Glucokinase is a key enzyme in the liver that functions as a glucose sensor. By activating glucokinase, this compound enhances the liver's ability to take up and store glucose from the bloodstream, thereby lowering blood glucose levels.[1][3] This action is independent of insulin secretion from the pancreas.
DPP-4 inhibitors , such as sitagliptin, work by preventing the breakdown of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By increasing the levels of active incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, leading to lower blood glucose levels.
Clinical Efficacy as Add-on Therapy
This section compares the glycemic control efficacy of this compound and sitagliptin when added to ongoing metformin therapy in patients with type 2 diabetes.
Head-to-Head Comparison of Key Glycemic Parameters
| Parameter | This compound (800 mg/day) + Metformin (AGATA Trial) | Sitagliptin (100 mg/day) + Metformin (Various Trials) |
| Baseline Mean HbA1c (%) | Not explicitly stated, but patients had inadequately controlled T2D on metformin. | 8.0% to 9.2% |
| Mean Change in HbA1c from Baseline (%) | -0.9% (placebo-subtracted) | -0.65% to -1.0% (placebo-subtracted) |
| Mean Change in Fasting Plasma Glucose (FPG) | Data not available | Significant reductions reported |
| Effect on Body Weight | Neutral to a decrease in patients weighing ≥100 kg (-3.4 kg vs. placebo) | Generally weight-neutral or a slight decrease |
Safety and Tolerability
| Adverse Event Profile | This compound (TTP399) | Sitagliptin |
| Hypoglycemia | Negligible incidence, did not cause hypoglycemia. | Low incidence, similar to placebo. |
| Gastrointestinal Side Effects | Well-tolerated. | Overall incidence similar to placebo when added to metformin. |
| Other Notable Adverse Events | No detrimental effects on plasma lipids or liver enzymes. | Generally well-tolerated. |
Experimental Protocols
This compound: The AGATA Study (Phase 2b)
-
Study Design: A multi-center, double-blind, placebo- and active-controlled (sitagliptin) trial.
-
Patient Population: Approximately 180 patients with type 2 diabetes mellitus on a stable dose of metformin.
-
Treatment Arms:
-
Placebo
-
This compound (TTP399) 400 mg once daily
-
This compound (TTP399) 800 mg once daily
-
Sitagliptin 100 mg once daily
-
-
Duration: 6 months.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of treatment.
-
Key Secondary Endpoints: Changes in lipid parameters and body weight.
Sitagliptin Add-on to Metformin Therapy (Representative Study)
-
Study Design: A multinational, randomized, placebo-controlled, parallel-group, double-blind study.
-
Patient Population: 190 patients with T2DM and inadequate glycemic control (HbA1c ≥8.0% and ≤11.0%) on stable metformin monotherapy (≥1500 mg/day) for at least 6 weeks.
-
Treatment Arms:
-
Sitagliptin 100 mg once daily added to ongoing metformin.
-
Placebo added to ongoing metformin.
-
-
Duration: 30 weeks.
-
Primary Efficacy Endpoint: Reduction in HbA1c at 18 weeks.
-
Key Secondary Endpoints: Reduction in fasting plasma glucose (FPG) and 2-hour postprandial plasma glucose (PPG) at 18 weeks, and HbA1c at 30 weeks. The proportion of patients achieving HbA1c <7.0% was also assessed.
Conclusion
This compound and DPP-4 inhibitors represent two distinct and effective strategies for the management of type 2 diabetes as add-on therapies to metformin. This compound, with its novel liver-selective glucokinase activation mechanism, has demonstrated a significant reduction in HbA1c with a negligible risk of hypoglycemia and a neutral to favorable effect on body weight. DPP-4 inhibitors, a well-established class, also provide substantial glycemic control with a low risk of hypoglycemia and a neutral effect on weight.
The choice between these agents may depend on individual patient characteristics and therapeutic goals. The liver-centric mechanism of this compound offers a new approach that does not directly rely on insulin secretion, which could be advantageous in certain patient populations. Further long-term comparative studies will be crucial to fully elucidate the relative benefits and potential for differential effects on cardiovascular outcomes and disease progression.
References
- 1. vtvtherapeutics.com [vtvtherapeutics.com]
- 2. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtvtherapeutics.com [vtvtherapeutics.com]
- 4. Fixed-dose combination of sitagliptin and metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Liver-Selective Glucokinase Activators in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a promising therapeutic target for Type 2 Diabetes (T2D). Glucokinase activators (GKAs) enhance GK activity, leading to increased glucose uptake in the liver and, for some agents, potentiation of glucose-stimulated insulin secretion from the pancreas. Early development of pan- or dual-acting GKAs was hampered by a higher risk of hypoglycemia and hyperlipidemia. This has led to the development of a new generation of liver-selective GKAs, designed to preferentially activate GK in the liver, thereby minimizing pancreatic effects and associated adverse events. This guide provides a meta-analysis of clinical trial data for three such compounds: dorzagliatin (a dual-acting GKA with significant liver activity), TTP399 (a hepatoselective GKA), and PF-04991532 (a hepatoselective GKA).
Mechanism of Action: The Glucokinase Signaling Pathway in Hepatocytes
Glucokinase activators work by allosterically binding to the GK enzyme, increasing its affinity for glucose.[1] In hepatocytes, GK activity is regulated by the glucokinase regulatory protein (GKRP).[2][3] Under low glucose conditions, GK is sequestered in the nucleus in an inactive complex with GKRP.[3] As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it phosphorylates glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis.[2] Liver-selective GKAs are designed to enhance this process without significantly affecting the GK activity in pancreatic β-cells, which is a key factor in insulin secretion.
Comparative Efficacy of Liver-Selective GKAs
Clinical trials have demonstrated the glucose-lowering efficacy of dorzagliatin and TTP399. Dorzagliatin, as an add-on to metformin in the DAWN study, showed a significant reduction in HbA1c. Similarly, TTP399 demonstrated a statistically significant reduction in HbA1c in the SimpliciT-1 study, which evaluated its use as an adjunct to insulin in patients with Type 1 Diabetes. Data for PF-04991532 is less robust, with one meta-analysis noting a lack of significant glycemic improvement compared to placebo.
| Parameter | Dorzagliatin (DAWN Study) | TTP399 (SimpliciT-1 Study, Part 2) | PF-04991532 |
| Drug Type | Dual-acting GKA | Hepatoselective GKA | Hepatoselective GKA |
| Patient Population | T2D on metformin | T1D on insulin | T2D |
| Treatment Duration | 24 weeks (double-blind) | 12 weeks | N/A |
| Dosage | 75 mg twice daily | 800 mg once daily | N/A |
| Mean Change in HbA1c from Baseline | -1.02% | -0.14% (Placebo-adjusted: -0.21%) | Not significant vs. placebo in a meta-analysis |
| Change in 2-hr Postprandial Glucose (2h-PPG) | -5.45 mmol/L vs. placebo | N/A | N/A |
| Change in Fasting Plasma Glucose (FPG) | Significant reduction | Improved fasting plasma glucose levels | N/A |
Comparative Safety Profile
A key differentiator for liver-selective GKAs is their improved safety profile, particularly the reduced risk of hypoglycemia. The DAWN study reported a low incidence of hypoglycemia with dorzagliatin (<1% over 52 weeks) and no severe hypoglycemic events. The SimpliciT-1 study of TTP399 impressively showed a 40% reduction in the frequency of severe or symptomatic hypoglycemia compared to placebo, despite the reduction in HbA1c. Regarding lipid profiles, some studies have noted a modest increase in triglycerides with GKA treatment. Dorzagliatin was associated with a mild increase in triglycerides and total cholesterol in a meta-analysis. In preclinical studies, PF-04991532 induced dose-dependent increases in plasma triglycerides but had no effect on hepatic triglyceride concentrations in rats.
| Adverse Event | Dorzagliatin (DAWN Study & Meta-analyses) | TTP399 (SimpliciT-1 Study) | PF-04991532 (Preclinical & Meta-analyses) |
| Hypoglycemia | <1% incidence over 52 weeks; no severe events | ~40% reduction in severe/symptomatic hypoglycemia vs. placebo | Similar risk to placebo in a meta-analysis |
| Hyperlipidemia | Mild increase in triglycerides and total cholesterol | Negligible incidences of hyperlipidemia in a Phase 2 T2D trial | Dose-dependent increase in plasma triglycerides (preclinical) |
| Diabetic Ketoacidosis (DKA) | N/A | No increased risk | N/A |
| Other Common Adverse Events | Generally mild; included gastrointestinal issues, headache, and dizziness | Good safety and tolerability profile | N/A |
Experimental Protocols: A Look at Key Clinical Trials
The DAWN Study (Dorzagliatin)
-
Objective: To evaluate the efficacy and safety of dorzagliatin as an add-on therapy to metformin in T2D patients with inadequate glycemic control.
-
Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 767 T2D patients on a stable dose of metformin (1500 mg/day).
-
Intervention: Patients were randomized (1:1) to receive either dorzagliatin 75 mg twice daily or a placebo, in addition to their metformin regimen, for a 24-week double-blind period. This was followed by a 28-week open-label period where all patients received dorzagliatin.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline at week 24.
-
Safety Assessment: Monitored throughout the 52-week study.
The SimpliciT-1 Study (TTP399)
-
Objective: To assess the safety and efficacy of TTP399 as an adjunct to insulin therapy in adults with T1D.
-
Design: A multi-center, randomized, double-blind, adaptive Phase 1b/2 study.
-
Participants: Adults with T1D on insulin therapy. Part 2 of the study included 85 participants.
-
Intervention: Following an insulin optimization and placebo run-in period, participants were randomized to receive either TTP399 800 mg daily or a placebo for 12 weeks.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to week 12.
-
Key Safety Assessments: Frequency of severe or symptomatic hypoglycemia and monitoring of serum and urine ketones.
Clinical Trial Workflow Example
The following diagram illustrates a typical workflow for a Phase 3 clinical trial of a glucokinase activator, based on the design of the DAWN study.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cadisegliatin's Effect on HbA1c Against Current Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cadisegliatin's performance, specifically its effect on glycated hemoglobin (HbA1c), against current standard-of-care diabetes therapies. The information is supported by available clinical trial data and is intended to inform research and development professionals.
Introduction to this compound
This compound (also known as TTP399) is a novel, orally administered, liver-selective glucokinase activator.[1][2][3] It is being investigated as a potential first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D).[4][5] Its mechanism of action is independent of insulin; it enhances the liver's ability to sense glucose and, in response to high blood sugar levels, increases glucose uptake and storage in the form of glycogen. This unique, targeted approach has the potential to improve glycemic control.
Currently, this compound is in a Phase 3 clinical trial known as the CATT1 study. While the primary focus of this trial is the reduction of hypoglycemic events, a key secondary endpoint is the reduction in HbA1c.
Comparative Analysis of HbA1c Reduction
The following table summarizes the reported effects on HbA1c for this compound and a range of current diabetes therapies. It is crucial to note that the data for this compound is from studies in patients with Type 1 Diabetes as an adjunct to insulin, whereas the data for most other therapies are from studies in patients with Type 2 Diabetes .
| Drug Class/Name | Mechanism of Action | Typical HbA1c Reduction (Placebo-Corrected or vs. Comparator) | Patient Population |
| Glucokinase Activator | |||
| This compound | Liver-selective glucokinase activator | ~0.36% (vs. insulin alone in Phase 2) An average improvement of 0.21% was seen vs. a 0.11% increase in the placebo group in another Phase 2 analysis. | Type 1 Diabetes (adjunct to insulin) |
| Biguanides | |||
| Metformin | Decreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity. | First-line therapy; HbA1c reduction is dose-dependent. | Type 2 Diabetes |
| SGLT2 Inhibitors | |||
| Canagliflozin, Dapagliflozin, Empagliflozin | Inhibit sodium-glucose co-transporter 2 in the kidney, reducing glucose reabsorption. | -0.62% to -0.80% (as add-on to metformin) | Type 2 Diabetes |
| GLP-1 Receptor Agonists | |||
| Liraglutide | Mimics the incretin hormone GLP-1, increasing insulin secretion, slowing gastric emptying, and decreasing glucagon secretion. | -0.6% to -1.5% | Type 2 Diabetes |
| Semaglutide (weekly) | GLP-1 Receptor Agonist | -1.5% to -1.8% (in clinical trials) | Type 2 Diabetes |
| Exenatide (weekly) | GLP-1 Receptor Agonist | ~ -1.9% | Type 2 Diabetes |
| DPP-4 Inhibitors | |||
| Sitagliptin, Saxagliptin, etc. | Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones. | ~ -0.71% (as add-on to metformin) | Type 2 Diabetes |
| Amylin Mimetics | |||
| Pramlintide | Mimics the hormone amylin, slowing gastric emptying and promoting satiety. | up to -0.6% | Type 1 and Type 2 Diabetes (adjunct to insulin) |
| Insulin | |||
| Various Formulations | Replaces or supplements endogenous insulin. | Provides the greatest glucose-lowering effect, with reductions up to -4.9% (in combination with metformin). | Type 1 and Type 2 Diabetes |
Note: HbA1c reduction can vary significantly based on baseline HbA1c, patient characteristics, treatment duration, and adherence.
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action
The diagram below illustrates the signaling pathway through which this compound exerts its glucose-lowering effect in the liver.
Caption: this compound activates glucokinase in the liver, promoting glucose uptake and storage.
General Experimental Workflow for HbA1c Clinical Trials
This diagram outlines a typical workflow for a randomized controlled trial designed to assess the efficacy of a new diabetes therapy on HbA1c levels.
Caption: Standard workflow for a randomized controlled clinical trial assessing HbA1c.
Experimental Protocols
This compound: CATT1 Phase 3 Trial Protocol
The ongoing CATT1 trial provides a relevant example of a robust clinical protocol for an adjunctive diabetes therapy.
-
Study Design : The trial is a randomized, double-blind, placebo-controlled study.
-
Patient Population : The study is expected to enroll approximately 150 adults (18 years or older) with a diagnosis of Type 1 Diabetes.
-
Intervention and Comparator : Participants are randomized to receive one of two doses of orally administered this compound (800 mg once or twice daily) or a placebo. This is administered as an adjunct to their existing insulin therapy, delivered via multiple daily injections or a continuous subcutaneous insulin infusion pump.
-
Duration : The treatment period is six months.
-
Primary Endpoint : The primary efficacy endpoint is the incidence of level 2 (clinically significant, <54 mg/dL) and level 3 (severe) hypoglycemic events in the this compound groups compared to the placebo group.
-
Secondary Endpoints : Key secondary endpoints include the change in HbA1c from baseline, the time spent in the target glycemic range, and the incidence of diabetic ketoacidosis.
-
Glycemic Monitoring : All participants are provided with and use a continuous glucose monitor (CGM) throughout the study to inform the endpoints.
General Protocol for Assessing HbA1c in Type 2 Diabetes
Clinical trials for therapies targeting Type 2 Diabetes generally follow a standardized protocol to measure HbA1c changes effectively.
-
Study Design : Most are randomized controlled trials (RCTs), often double-blind, comparing the investigational drug against a placebo or an active comparator (e.g., a DPP-4 inhibitor).
-
Patient Population : A common design involves enrolling patients with Type 2 Diabetes who have inadequate glycemic control (e.g., HbA1c between 7.5% and 10.5%) despite being on a stable dose of metformin monotherapy.
-
Intervention : Patients are randomized to receive the investigational drug or the comparator, added to their existing metformin regimen.
-
Duration : Trial durations typically range from 12 to 56 weeks to allow for a meaningful change in HbA1c to be observed.
-
Primary Endpoint : The primary endpoint is typically the mean change in HbA1c from baseline to the end of the study period.
-
Blood Sampling : HbA1c levels are measured from blood samples taken at the beginning (baseline) and at the end of the treatment period. Measurements may also be taken at intermediate time points.
-
Statistical Analysis : The change in HbA1c in the treatment group is compared to the change in the control group to determine the drug's efficacy. Analyses are often adjusted for baseline HbA1c levels.
References
- 1. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vTv Therapeutics Announces Reinitiation of Screening in CATT1 Phase 3 Trial Evaluating Potential First-in-Class Liver-Selective Glucokinase Activator this compound for Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 3. vTv Therapeutics Announces this compound Program for Type 1 Diabetes Placed on Clinical Hold | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. UNC Joins Phase 3 CATT1 Trial Investigating this compound as Adjunctive Therapy for Type 1 Diabetes | Department of Medicine [med.unc.edu]
Combination Therapy of Cadisegliatin with Metformin or Insulin: A Comparative Guide for Researchers
An Objective Analysis of Preclinical and Clinical Data on the Co-administration of the Novel Glucokinase Activator, Cadisegliatin, with Standard Antidiabetic Agents.
This guide provides a comprehensive comparison of the combination therapy of this compound with metformin and insulin, targeted at researchers, scientists, and drug development professionals. The content is based on publicly available preclinical and clinical trial data.
Executive Summary
This compound (formerly TTP399) is a novel, orally available, liver-selective glucokinase activator under investigation as a potential adjunctive therapy for diabetes. Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in hepatocytes. By activating glucokinase in the liver, this compound enhances glucose uptake and glycogen synthesis, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action suggests potential synergistic effects when combined with other antidiabetic drugs. This guide summarizes the available data on the combination of this compound with two common diabetes therapies: metformin and insulin.
While clinical data is available for the combination of this compound and insulin, particularly in the context of Type 1 Diabetes (T1D), there is a notable absence of publicly available preclinical or clinical data on the combination therapy of this compound with metformin.
This compound Combination with Insulin
The combination of this compound with insulin has been evaluated in clinical trials as an adjunctive therapy for individuals with Type 1 Diabetes. The primary focus of these studies has been to assess improvements in glycemic control and reductions in hypoglycemia.
Clinical Efficacy and Safety Data
The most significant clinical evidence for the combination of this compound and insulin comes from the Phase 2 SimpliciT1 study. This study evaluated the efficacy and safety of this compound as an adjunctive therapy to insulin in adults with T1D.
Table 1: Summary of Key Efficacy and Safety Data from the SimpliciT1 Phase 2 Study (this compound 800 mg vs. Placebo)
| Parameter | This compound + Insulin | Placebo + Insulin | p-value |
| Change in HbA1c from Baseline (Part 2) | -0.21% | +0.11% | 0.03 |
| Placebo-Subtracted Reduction in HbA1c (Part 2, secondary analysis) | -0.32% | - | 0.001 |
| Reduction in Symptomatic Hypoglycemic Episodes | 40% reduction vs. placebo | - | - |
| Change in Daily Mealtime Bolus Insulin Dose | -11% from baseline | -3% from baseline | 0.02 |
| Improvement in Daily Time in Range | ~2 hours more than placebo | - | 0.03 |
| Incidence of Severe Hypoglycemia | 0 events | 1 event | - |
| Diabetic Ketoacidosis (DKA) | 0 events | 0 events | - |
Data from the SimpliciT1 Phase 2 trial results announcement and related publications.[1][2]
Experimental Protocols: SimpliciT1 Study
The SimpliciT1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with Type 1 Diabetes.
-
Intervention: Participants were randomly assigned to receive either 800 mg of this compound or a matched placebo once daily for 12 weeks, in addition to their ongoing insulin therapy.[3]
-
Key Inclusion Criteria: Diagnosis of T1D.
-
Key Exclusion Criteria: Patients taking non-insulin diabetes medications, such as metformin, were excluded.[4]
-
Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to week 12.[3]
-
Secondary Endpoints: Secondary endpoints included the frequency of hypoglycemic events, time in glycemic range, and changes in insulin dosage.
Below is a graphical representation of the SimpliciT1 study workflow.
References
- 1. vtvtherapeutics.com [vtvtherapeutics.com]
- 2. breakthrought1d.org [breakthrought1d.org]
- 3. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diatribe.org [diatribe.org]
Preclinical Showdown: Cadisegliatin, a Novel Liver-Selective Glucokinase Activator, Compared to Established Oral Antidiabetic Agents
For Immediate Release
HIGH POINT, N.C. – November 27, 2025 – In the dynamic landscape of type 2 diabetes treatment, a new class of oral antidiabetic agents, liver-selective glucokinase activators, is emerging with promising preclinical data. This guide provides a comparative overview of Cadisegliatin (TTP399), a leading candidate in this class, against established oral antidiabetic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and the cornerstone therapy, metformin. This analysis is based on available preclinical data from studies conducted in widely accepted diabetic animal models.
This compound distinguishes itself through its unique mechanism of action. It selectively activates glucokinase in the liver, enhancing glucose uptake and glycogen synthesis in a glucose-dependent manner.[1][2] This liver-specific action aims to minimize the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[2]
Comparative Efficacy in Preclinical Models
While direct head-to-head preclinical studies are limited, an indirect comparison of data from studies in similar diabetic animal models, such as the ob/ob mouse, provides valuable insights into the relative efficacy of these agents.
Table 1: Comparative Preclinical Efficacy of Oral Antidiabetic Agents in Diabetic Mouse Models
| Drug Class | Compound | Animal Model | Key Efficacy Endpoints | Observed Effects | Reference |
| Glucokinase Activator (Liver-Selective) | This compound (TTP399) | ob/ob mice | HbA1c reduction, Blood glucose lowering | Statistically significant reduction in HbA1c and blood glucose levels after 4 weeks of treatment. | [3] |
| DPP-4 Inhibitor | Sitagliptin | ob/ob mice | Glucose tolerance, Fasting blood glucose, Insulin sensitivity | Improved glucose tolerance and insulin sensitivity; reduced fasting blood glucose after 4 weeks of treatment. | [4] |
| SGLT2 Inhibitor | Dapagliflozin | Zucker Diabetic Fatty (ZDF) rats | Fasting glucose, Glucose tolerance | Dose-dependent reduction in fasting glucose and improved glucose tolerance. | |
| Biguanide | Metformin | ob/ob mice | Insulin receptor binding, Glucose tolerance | Increased insulin receptor concentration and improved glucose tolerance with chronic administration. |
Note: This table presents a summary of findings from different studies and does not represent a direct head-to-head comparison.
Mechanism of Action: A Visualized Comparison
The fundamental differences in how these agents achieve glycemic control are rooted in their distinct molecular targets and signaling pathways.
Caption: Signaling pathways of this compound and other oral antidiabetics.
Experimental Protocols
The preclinical evaluation of these compounds relies on standardized and well-validated experimental models and procedures.
Key Experimental Methodologies:
-
Animal Models: The ob/ob mouse is a genetic model of obesity and type 2 diabetes characterized by hyperphagia, obesity, hyperglycemia, and insulin resistance. The Zucker Diabetic Fatty (ZDF) rat is another widely used model that develops obesity, hyperlipidemia, and insulin resistance, leading to overt diabetes.
-
Oral Glucose Tolerance Test (OGTT): This test assesses the ability of an animal to clear a glucose load from the bloodstream. Following a fasting period (typically 6-16 hours), a bolus of glucose is administered orally via gavage. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the glucose excursion curve.
-
HbA1c Measurement: Glycated hemoglobin (HbA1c) provides an indication of the average blood glucose levels over a prolonged period (approximately 2-3 months in humans, and a shorter period in rodents). In preclinical studies, whole blood samples are collected, and HbA1c levels are measured using methods such as high-performance liquid chromatography (HPLC) or enzymatic assays.
Workflow of a Typical Preclinical Efficacy Study:
References
Evaluating the Safety Profile of Cadisegliatin in Comparison to Other Glucokinase Activators
A Comparative Guide for Researchers and Drug Development Professionals
Glucokinase activators (GKAs) represent a promising therapeutic class for the treatment of diabetes by targeting the fundamental glucose-sensing mechanism. Cadisegliatin (formerly TTP399), a liver-selective GKA, has emerged as a noteworthy candidate. This guide provides an objective comparison of the safety profile of this compound against other prominent GKAs, supported by available clinical trial data and experimental methodologies.
Mechanism of Action: A Key Determinant of Safety
GKAs enhance the activity of the glucokinase enzyme, a critical regulator of glucose metabolism in the liver and pancreas. However, the selectivity of these activators plays a crucial role in their safety profile.
-
This compound (TTP399): A liver-selective GKA that enhances hepatic glucose uptake and glycogen synthesis without stimulating insulin secretion from the pancreas. This selectivity is hypothesized to reduce the risk of hypoglycemia, a common side effect of non-selective GKAs.[1][2]
-
Dorzagliatin: A dual-acting GKA that targets glucokinase in both the liver and the pancreas.[3][4] This dual action can lead to potent glucose-lowering effects but may also increase the risk of hypoglycemia.[3]
-
AZD1656: Another GKA that has been studied in clinical trials. Its mechanism is also centered on activating glucokinase to improve glucose control.
Comparative Safety Profile: Insights from Clinical Trials
The following table summarizes the key safety findings for this compound, Dorzagliatin, and AZD1656 from various clinical studies.
| Safety Parameter | This compound (TTP399) | Dorzagliatin | AZD1656 |
| Hypoglycemia | Reduced incidence of hypoglycemic events. The Simplici-T1 study reported a 40% reduction in hypoglycemic episodes compared to placebo in patients with Type 1 Diabetes. Generally well-tolerated with negligible incidences of hypoglycemia in studies of Type 2 Diabetes. | Associated with a 437.1% increased risk of mild hypoglycemia compared with placebo. No significant differences in clinically significant or severe hypoglycemia events were noted. | A meta-analysis of 23 randomized trials showed a non-significant increased risk of hypoglycemia (Relative Risk: 2.03) compared to placebo. |
| Liver Function | Generally well-tolerated with no significant adverse effects on liver function reported in available clinical trial data. | No drug-specific aberrant liver function has been reported. However, some studies have noted elevations in liver enzymes. | No major safety concerns regarding liver function have been highlighted in the available data. |
| Lipid Profile | No detrimental effects on plasma lipids have been observed. | Hyperlipidemia was observed in 12-14% of patients taking dorzagliatin versus 9-11% in the placebo group. | Data on lipid profile changes are not prominently featured in the reviewed safety analyses. |
| Ketoacidosis | Mechanistic studies have shown no increased risk of ketoacidosis during insulin withdrawal in patients with Type 1 Diabetes. | Not identified as a significant risk in the reviewed clinical trial data. | Not identified as a significant risk in the reviewed clinical trial data. |
| Other Adverse Events | Has been tested in almost 600 subjects and demonstrated a good safety and tolerability profile. A clinical hold was placed on its development due to an unidentifiable chromatographic signal in an ADME study, but this was later lifted by the FDA. | Most adverse events were mild, including gastrointestinal reactions or rashes. | A meta-analysis showed no significant difference in total non-serious adverse events compared to placebo. |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the safety data.
Simplici-T1 Study (this compound)
-
Objective: To evaluate the safety and efficacy of TTP399 as an adjunctive therapy to insulin in adults with Type 1 Diabetes.
-
Design: A randomized, double-blind, placebo-controlled, multicenter adaptive phase 1b/2 study.
-
Methodology: Participants on insulin pump therapy and continuous glucose monitoring were randomized to receive TTP399 or placebo. The study involved a sentinel phase with open-label dose escalation, followed by a randomized, placebo-controlled phase. Safety monitoring included the incidence of severe hypoglycemia, diabetic ketoacidosis, and other adverse events.
AGATA Study (this compound)
-
Objective: To assess the efficacy and safety of TTP399 in patients with Type 2 Diabetes.
-
Design: A multi-center, double-blind, placebo- and active-controlled (sitagliptin) study.
-
Methodology: Patients on a stable dose of metformin were randomized to receive TTP399 (400 mg or 800 mg), sitagliptin (100 mg), or placebo once daily for six months. The primary endpoint was the change in A1c from baseline. Safety assessments included monitoring for hypoglycemia, changes in lipid parameters, and other adverse events.
Dorzagliatin Phase 3 Trials
-
Objective: To evaluate the efficacy and safety of dorzagliatin as monotherapy and as an add-on to metformin in adults with Type 2 Diabetes.
-
Design: Randomized, double-blind, placebo-controlled Phase 3 trials.
-
Methodology: In the monotherapy trial (SEED), drug-naïve patients received dorzagliatin or placebo. In the combination therapy trial (DAWN), patients inadequately controlled on metformin received dorzagliatin or placebo. The primary endpoint was the change in HbA1c from baseline at week 24. Safety was assessed through the incidence of adverse events, with a focus on hypoglycemia and lipid profiles.
AZD1656 Meta-Analysis
-
Objective: To systematically review and meta-analyze the safety profile of AZD1656 from randomized controlled trials.
-
Design: A systematic review and meta-analysis of 23 randomized controlled trials.
-
Methodology: Data from trials involving diabetic and healthy volunteers were included. The analysis focused on the relative risk of adverse events, including hypoglycemia and serious adverse events, comparing AZD1656 to placebo across different dose ranges.
Visualizing Key Pathways and Processes
Glucokinase Activation Pathway
Caption: Mechanism of action of liver-selective vs. dual-acting GKAs.
Clinical Trial Workflow for Safety Evaluation
Caption: Generalized workflow for evaluating GKA safety in clinical trials.
Conclusion
This compound's liver-selective mechanism of action appears to translate into a favorable safety profile, particularly concerning the risk of hypoglycemia, which has been a significant hurdle for earlier-generation and dual-acting GKAs. Clinical data from studies like Simplici-T1 and AGATA support its potential as a safe adjunctive therapy. In contrast, dual-acting GKAs like Dorzagliatin, while effective in glucose-lowering, carry a higher risk of mild hypoglycemia and potential for lipid elevations. The safety profile of AZD1656 also indicates a potential for an increased risk of hypoglycemia, although not statistically significant in the meta-analysis.
For researchers and drug development professionals, the comparative safety data underscores the importance of tissue selectivity in the design of novel GKAs. The continued clinical development of this compound, particularly its Phase 3 trials, will be crucial in further establishing its long-term safety and efficacy.
References
- 1. vtvtherapeutics.com [vtvtherapeutics.com]
- 2. vtvtherapeutics.com [vtvtherapeutics.com]
- 3. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
Assessing the impact of Cadisegliatin on cardiovascular outcomes compared to placebo
Currently, there is no direct clinical trial data available to assess the impact of Cadisegliatin on cardiovascular outcomes compared to placebo. The drug, a novel, oral, liver-selective glucokinase activator, is in late-stage clinical development, with ongoing Phase 3 trials primarily focused on its efficacy and safety as an adjunctive treatment for type 1 diabetes (T1D).[1][2][3] The primary endpoint of these trials is the incidence of hypoglycemic events, not major adverse cardiovascular events (MACE).
While pre-clinical studies and the drug's mechanism of action suggest potential benefits for cardiovascular risk factors, dedicated cardiovascular outcome trials (CVOTs) have not been completed or published. Historically, CVOTs have become a standard requirement for new antidiabetic drugs to establish their cardiovascular safety, and in some cases, have revealed unexpected cardiovascular benefits.
This guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, the design of its current clinical trials, and the broader context of cardiovascular outcome assessment for diabetes medications.
Mechanism of Action
This compound is a first-in-class, liver-selective glucokinase activator. Glucokinase is a key enzyme in the liver that acts as a glucose sensor, regulating glucose uptake and glycogen synthesis. By selectively activating glucokinase in the liver, this compound enhances the liver's ability to take up and store glucose from the bloodstream, thereby improving glycemic control. This liver-specific action is intended to reduce the risk of hypoglycemia compared to non-selective glucokinase activators.
Ongoing Clinical Trials and Data Presentation
The pivotal clinical trials for this compound are the CATT1 Phase 3 studies. These are randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound as an adjunctive therapy to insulin in adults with T1D.
As of late 2025, no quantitative data on cardiovascular outcomes from these trials have been publicly released. The primary focus is on glycemic control and hypoglycemia.
Experimental Protocols
The general protocol for the ongoing Phase 3 trials is as follows:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Adults with type 1 diabetes currently treated with insulin.
-
Intervention: Oral this compound at varying doses versus placebo, in addition to their standard insulin therapy.
-
Primary Endpoint: Incidence of Level 2 or Level 3 hypoglycemic events.
-
Secondary Endpoints: May include changes in HbA1c, time-in-range for glucose levels, and other safety parameters.
-
Duration: The trial duration has been amended to 6 months to expedite topline data.
The Importance of Cardiovascular Outcome Trials for Diabetes Drugs
The development of new therapies for diabetes extends beyond glycemic control to encompass cardiovascular safety. Regulatory agencies often require large, dedicated CVOTs to rule out any increased cardiovascular risk with new antidiabetic agents.
Several classes of diabetes medications, such as SGLT2 inhibitors and GLP-1 receptor agonists, have demonstrated significant cardiovascular benefits in their respective CVOTs, leading to a paradigm shift in the management of type 2 diabetes. These trials have shown reductions in MACE, hospitalizations for heart failure, and cardiovascular death.
Future Outlook
While the current clinical development of this compound is focused on type 1 diabetes and glycemic control, its potential impact on cardiovascular health remains an area of significant interest. Future studies or analyses of pooled data from the ongoing trials may provide insights into its effects on cardiovascular risk factors. However, a definitive assessment of its impact on cardiovascular outcomes will likely require a dedicated, large-scale cardiovascular outcome trial. Researchers and clinicians will need to await the results of such studies to fully understand the cardiovascular profile of this compound.
References
- 1. vTv Therapeutics Announces FDA Submission for First Phase 3 Study of this compound in Patients with Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 2. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of this compound in Type 1 Diabetes - BioSpace [biospace.com]
- 3. vTv Therapeuticsâ Promising Phase 3 Study on this compound for Type 1 Diabetes - TipRanks.com [tipranks.com]
Cross-study comparison of hypoglycemia rates with Cadisegliatin and other diabetes drugs
A comprehensive guide for researchers and drug development professionals on the comparative hypoglycemia risk of Cadisegliatin, an investigational adjunctive therapy for Type 1 Diabetes, versus other established diabetes medications. This report provides a detailed analysis of clinical trial data, experimental protocols, and mechanistic pathways.
This guide provides an objective comparison of hypoglycemia rates associated with the novel liver-selective glucokinase activator, this compound, against other diabetes drug classes. The data presented is compiled from publicly available clinical trial results to aid researchers and drug development professionals in evaluating the safety profile of this emerging therapeutic agent.
Comparative Analysis of Hypoglycemia Rates
The following table summarizes the reported rates of hypoglycemia from clinical trials of this compound and other relevant diabetes drugs, primarily focusing on adjunctive therapies for Type 1 Diabetes. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, trial designs, and definitions of hypoglycemia.
| Drug Class | Drug | Trial | Patient Population | Hypoglycemia Definition | Hypoglycemia Rate (Events per Person-Year) |
| Glucokinase Activator | This compound | SimpliciT1 (Phase 2) | Adults with Type 1 Diabetes on insulin therapy | Severe or Symptomatic Hypoglycemia | 40% reduction in frequency vs. placebo. Specific event rates for Level 2/3 not published. |
| SGLT1/2 Inhibitor | Sotagliflozin | inTandem1 & inTandem2 (Pooled Analysis) | Adults with Type 1 Diabetes on insulin therapy | Level 1: <70 mg/dL to ≥54 mg/dLLevel 2: <54 mg/dLSevere: Requiring assistance | Placebo: - Level 1: 58.25- Level 2: 15.95- Severe: 6.3% of patientsSotagliflozin 200mg: - Level 1: 44.86- Level 2: 11.51- Severe: 2.6% of patientsSotagliflozin 400mg: - Level 1: 45.68- Level 2: 11.13- Severe: 2.2% of patients[1] |
| Amylin Analogue | Pramlintide | Pivotal Trials (pre-insulin dose reduction protocol) | Adults with Type 1 Diabetes on insulin therapy | Severe: Requiring medical assistance | Placebo: 0.19 (first 3 months)Pramlintide: 0.50 (first 3 months)[2] |
| Amylin Analogue | Pramlintide | Later Clinical Practice Studies (with insulin dose reduction) | Adults with Type 1 Diabetes on insulin therapy | Severe: Requiring medical assistance | Placebo: 0.24Pramlintide: 0.27[2] |
| Insulin Therapy | Insulin Pump (CSII) | Population-based cohort study | Children, adolescents, and young adults with Type 1 Diabetes | Severe: Not specified | 9.55[3] |
| Insulin Therapy | Multiple Daily Injections (MDI) | Population-based cohort study | Children, adolescents, and young adults with Type 1 Diabetes | Severe: Not specified | 13.97[3] |
Experimental Protocols for Hypoglycemia Assessment
The methodology for assessing hypoglycemia is critical for the interpretation of clinical trial data. Below is a summary of the protocols used in the key trials cited.
| Drug | Trial(s) | Method of Glucose Monitoring | Definition of Hypoglycemia Levels | Adjudication of Severe Events |
| This compound | SimpliciT1 (Phase 2) | Self-monitored blood glucose (SMBG) and Continuous Glucose Monitoring (CGM) in a subset of patients. | Severe or symptomatic hypoglycemia. Specific blood glucose thresholds for symptomatic events are not detailed in the primary publication. | Not detailed in the primary publication. |
| This compound | CATT1 (Phase 3) | Continuous Glucose Monitoring (CGM) for all participants. | Level 2: Blood glucose <54 mg/dL (<3.0 mmol/L)Level 3 (Severe): Altered mental and/or physical status requiring assistance for recovery. | The protocol specifies that the primary endpoint is the incidence of Level 2 or 3 hypoglycemic events. |
| Sotagliflozin | inTandem1 & inTandem2 | Self-monitored blood glucose (SMBG). | Documented Hypoglycemia: ≤70 mg/dL and ≤55 mg/dL.Severe Hypoglycemia: Event requiring the assistance of another person to actively administer carbohydrates, glucagon, or take other corrective actions. | An independent clinical endpoint committee, blinded to treatment, adjudicated severe hypoglycemia events. |
| Pramlintide | Pivotal Trials | Self-monitored blood glucose (SMBG). | Severe Hypoglycemia: Required the assistance of another person to obtain treatment, including administration of intravenous glucose or intramuscular glucagon. | Not explicitly detailed as an independent committee in the publication. |
Visualizing Methodologies and Mechanisms
To further elucidate the processes and pathways discussed, the following diagrams have been generated using the Graphviz DOT language.
Discussion of Mechanisms and Hypoglycemia Risk
This compound is a liver-selective glucokinase (GK) activator. Glucokinase is a key enzyme that regulates glucose metabolism in the liver. By activating GK, this compound enhances the liver's ability to take up and store glucose from the bloodstream, particularly after meals. This mechanism is glucose-dependent, meaning its effect is more pronounced when blood glucose levels are high. This targeted action on the liver, independent of insulin secretion, is hypothesized to contribute to a lower risk of hypoglycemia compared to therapies that directly stimulate insulin release.
In contrast, drug classes such as sulfonylureas act by stimulating the pancreatic beta-cells to release insulin, regardless of the prevailing blood glucose levels. This glucose-independent mechanism can lead to an excess of insulin relative to the body's needs, thereby increasing the risk of hypoglycemia.
The available data from the SimpliciT1 Phase 2 trial suggests that this compound, when used as an adjunct to insulin in individuals with Type 1 Diabetes, may offer a favorable safety profile with a reduced risk of hypoglycemia. The ongoing CATT1 Phase 3 trial, with its rigorous design and use of continuous glucose monitoring, will provide more definitive data on the incidence of clinically significant hypoglycemia with this compound treatment. The comparison with other adjunctive therapies, such as the SGLT1/2 inhibitor Sotagliflozin and the amylin analogue Pramlintide, highlights the ongoing efforts to develop treatments for Type 1 Diabetes that improve glycemic control without increasing the burden of hypoglycemia.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cadisegliatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Cadisegliatin is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety and adherence to regulatory standards.
Immediate Safety and Disposal Plan
While specific, detailed disposal protocols for this compound are not publicly available, general principles for the disposal of chemical waste in a laboratory setting must be strictly followed. The Safety Data Sheets (SDS) for this compound provide foundational safety measures.
Key Principles for Disposal:
-
Prevent Environmental Release: Under no circumstances should this compound or its solutions be discharged into drains or water courses.
-
Consult Local Regulations: Disposal procedures are subject to national, state, and local laws. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical disposal agency to ensure full compliance.
-
Waste Segregation: Dispose of this compound waste in a designated, properly labeled, and sealed container for chemical waste. Do not mix with general laboratory trash or other waste streams unless explicitly permitted by your EHS department.
Step-by-Step Disposal Guidance
The following procedural steps are based on general best practices for laboratory chemical waste disposal.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment of Spills: In the event of a spill, absorb solutions with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontamination: Following a spill or for cleaning contaminated surfaces and equipment, scrub the affected area with alcohol.
-
Packaging for Disposal:
-
Collect all this compound waste, including contaminated absorbent materials, into a suitable, leak-proof container.
-
Clearly label the container as "Hazardous Waste" and include the chemical name ("this compound") and any other information required by your institution.
-
-
Storage Pending Disposal: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents, pending collection by a licensed waste disposal service.
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits or reportable quantities for this compound disposal. All quantities of this compound waste should be considered for professional disposal.
Mechanism of Action: Signaling Pathway
This compound is a novel, orally administered, liver-selective glucokinase activator.[1][2] It enhances the activity of glucokinase in the liver, which plays a crucial role in glucose homeostasis.[1][3] This activation leads to increased glucose uptake and glycogen storage in the liver, independent of insulin.
Caption: Mechanism of action of this compound in a hepatocyte.
Experimental Protocols
As this compound is an investigational drug, specific experimental protocols for its disposal through degradation or neutralization are not publicly documented. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility that will manage its destruction in compliance with all applicable regulations.
It is imperative for all laboratory personnel to adhere to the established safety and disposal protocols of their institution to ensure a safe working environment and maintain regulatory compliance.
References
Personal protective equipment for handling Cadisegliatin
Essential Safety and Handling Guide for Cadisegliatin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound (also known as TTP-399), a potential first-in-class, orally active, liver-selective glucokinase (GK) activator. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment and engineering controls.
| Category | Requirement | Details |
| Ventilation | Adequate Ventilation | Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended. |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate gloves when handling the compound. Inspect gloves for any tears or holes before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not Required (with adequate ventilation) | For situations with a high potential for dust or aerosol generation without adequate engineering controls, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Safe Handling:
-
Avoid contact with eyes and skin.
-
Do not ingest or inhale.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, well-ventilated place.
-
Protect from direct sunlight and sources of ignition.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following provides a detailed methodology for a representative glucokinase activation assay, which is a key experiment for this class of compounds. Additionally, a general protocol for preparing a small molecule activator for an in vitro assay is provided.
General Protocol for Preparation of a Small Molecule Activator Stock Solution
-
Determine the appropriate solvent: Based on the solubility of this compound, select a suitable solvent (e.g., DMSO, ethanol).
-
Calculate the required mass: To prepare a stock solution of a specific concentration (e.g., 10 mM), calculate the mass of this compound needed using its molecular weight.
-
Dissolution: Carefully weigh the calculated mass of the compound and dissolve it in the appropriate volume of the chosen solvent.
-
Mixing: Ensure the compound is fully dissolved by vortexing or gentle heating if necessary.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Representative Glucokinase (GK) Activity Assay Protocol
This protocol is a general procedure for measuring the activity of glucokinase in the presence of an activator like this compound.
Principle: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The production of G6P can be coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH can be measured spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Assay buffer (e.g., Tris-HCl or HEPES)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare all reagents in the assay buffer to their final desired concentrations.
-
Prepare Compound Dilutions: Create a serial dilution of the this compound stock solution to test a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, MgCl₂, DTT, NADP+, and G6PDH to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the glucokinase enzyme to all wells except for the no-enzyme control.
-
Add glucose to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a short period.
-
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Plot the reaction velocity against the compound concentration to determine the EC₅₀ (the concentration at which 50% of the maximal activation is observed).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its handling and disposal in a laboratory setting.
Caption: Proposed signaling pathway of this compound in hepatocytes.
Caption: General laboratory workflow for handling and disposal of this compound.
Disposal Plan
As this compound is classified as a non-hazardous substance, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.
Operational Plan:
-
Segregation: Collect all waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and solutions, in a designated and clearly labeled waste container for non-hazardous chemical waste.
-
Container: Use a chemically compatible and sealable container for waste collection.
-
Labeling: Label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup and Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office. They will ensure it is disposed of in accordance with all applicable regulations.
Contingency Plan:
-
Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in the designated chemical waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Accidental Mixing: If this compound waste is accidentally mixed with hazardous waste, it must be treated as hazardous waste. Label the container accordingly and follow your institution's procedures for hazardous waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
